6-Bromopyrrolo[2,1-f][1,2,4]triazine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-bromopyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-6-2-8-4-9-10(6)3-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNSSBOTIJFLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NN2C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
6-Bromopyrrolo[2,1-f][1,2,4]triazine chemical structure and properties
[1]
Executive Summary & Therapeutic Significance
The pyrrolo[2,1-f][1,2,4]triazine nucleus is a "privileged scaffold" in drug discovery, widely recognized as a C-nucleoside bioisostere of the purine bases (adenine and guanine). While the 7-substituted analogs (e.g., Remdesivir) are well-documented for antiviral activity, the 6-bromo derivative represents a distinct vector for Structure-Activity Relationship (SAR) exploration.
The 6-position (beta to the pyrrole nitrogen) offers a unique geometric exit vector compared to the natural 7-position (alpha). This allows medicinal chemists to probe binding pockets in kinases (e.g., EGFR, VEGFR, JAK2) that are inaccessible to standard purine mimetics. The bromine atom at this position serves as a versatile handle for palladium-catalyzed cross-coupling, enabling the rapid generation of diverse libraries.
Chemical Profile and Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 6-Bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
| Common Name | 6-Bromopyrrolo[2,1-f][1,2,4]triazine |
| CAS Number | 888721-83-3 (4-oxo tautomer) |
| Molecular Formula | C₆H₄BrN₃O |
| Molecular Weight | 214.02 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH |
| pKa | ~8.5 (NH acidity in triazinone ring) |
| Regiochemistry | The "6-position" corresponds to the |
Synthetic Methodologies
A critical technical distinction exists in synthesizing the 6-bromo isomer versus the 7-bromo isomer.
The Regioselectivity Challenge
Direct electrophilic bromination (e.g., using NBS or DBDMH) of the parent pyrrolo[2,1-f][1,2,4]triazine typically favors the C5 and C7 positions (alpha to the bridgehead nitrogen) due to the higher electron density at these sites.
-
Direct Bromination Result: Mixture of 5-bromo, 7-bromo, and 5,7-dibromo products.
-
Solution for 6-Bromo: A de novo cyclization strategy starting from a pre-functionalized pyrrole is required to exclusively secure the 6-isomer.
Protocol: De Novo Synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
This route ensures the bromine is installed before the bicyclic system is formed, preventing regiochemical ambiguity.
Step 1: N-Amination of Pyrrole Precursor
Reagents: 4-Bromo-1H-pyrrole-2-carboxylic acid methyl ester, Chloramine (NH₂Cl) or Hydroxylamine-O-sulfonic acid (HOSA), Base (NaH or KOtBu). Mechanism: Electrophilic amination of the pyrrole nitrogen.
-
Dissolve 4-bromo-1H-pyrrole-2-carboxylate in DMF at 0°C.
-
Add NaH (1.2 eq) carefully to deprotonate the pyrrole nitrogen.
-
Add HOSA (1.2 eq) and stir at room temperature for 4–12 hours.
-
Outcome: 1-Amino-4-bromo-1H-pyrrole-2-carboxylate.
Step 2: Cyclization to the Triazine Core
Reagents: Formamidine acetate, Ethanol/EtOH, Reflux. Mechanism: Condensation of the N-amino group and the ester with the formamidine carbon (C1 synthon).
-
Suspend the 1-amino-pyrrole intermediate in EtOH.
-
Add Formamidine acetate (2–3 eq).
-
Reflux (approx. 80°C) for 12–24 hours. The reaction creates the 1,2,4-triazine ring fused to the pyrrole.
-
Cool to room temperature. The product often precipitates.
-
Purification: Filter the solid and wash with cold EtOH/water. Recrystallize from MeOH if necessary.
Figure 1: De Novo synthesis strategy avoiding C5/C7 regioselectivity issues.
Reactivity & Functionalization Workflows
Once synthesized, the 6-bromo scaffold serves as a dual-functional core.
Pathway A: C4-Activation (The "Warhead" Installation)
To convert the scaffold into a kinase inhibitor, the C4-carbonyl (lactam) is typically converted to a leaving group (Cl or triazole) to allow nucleophilic aromatic substitution (SₙAr) with an amine.
-
Protocol: Treat 6-bromo-4-one with POCl₃ (neat or in PhMe) and catalytic N,N-dimethylaniline at reflux.
-
Product: 6-Bromo-4-chloro-pyrrolo[2,1-f][1,2,4]triazine.[4]
-
Next Step: SₙAr displacement with an aniline or amine (e.g., 3-chloro-4-fluoroaniline) in iPrOH to install the kinase hinge-binding motif.
Pathway B: C6-Diversification (The "Tail" Extension)
The C6-bromide is an excellent partner for Palladium-catalyzed cross-couplings. This is performed after C4-functionalization to avoid competing reactivity, although the C4-Cl is generally more reactive towards nucleophiles than the C6-Br is towards Pd (under standard SₙAr conditions).
-
Suzuki-Miyaura: Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.
-
Sonogashira: Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N.
Figure 2: Stepwise functionalization logic for generating kinase inhibitor libraries.
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: The C4-chloro intermediate is a potent sensitizer and lachrymator; handle strictly in a fume hood.
-
Storage: Store the 4-one precursor at 2–8°C under inert atmosphere (Argon). It is stable, but the C4-chloro derivative hydrolyzes rapidly in moist air.
References
-
Patil, S. A., et al. (2004). "Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template." Journal of Medicinal Chemistry. Link
-
Bi, L., et al. (2014).[5] "Regioselective Mono-bromination of Pyrrolo[2,1-f][1,2,4]triazin-4-amine." Asian Journal of Chemistry. Link
-
PubChem. "6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (Compound)."[1] National Center for Biotechnology Information. Link
-
Park, S. J., et al. (2016). "Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines." Beilstein Journal of Organic Chemistry. Link
Sources
- 1. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol | C6H4BrN3O | CID 135742062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine - CAS:1160995-23-2 - Abovchem [abovchem.com]
- 5. asianpubs.org [asianpubs.org]
Technical Guide: CAS 888721-83-3 (6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one)
[1]
Abstract This technical guide provides a comprehensive analysis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 888721-83-3), a critical heterocyclic building block used in the synthesis of C-nucleoside antivirals and kinase inhibitors. Designed for drug development professionals, this document details the physicochemical profile, safety protocols (SDS), and synthetic utility of this scaffold, specifically focusing on its role as a pseudo-aglycone in the development of RNA-dependent RNA polymerase (RdRp) inhibitors and PI3K/Akt pathway modulators.
Physicochemical Profile
CAS 888721-83-3 represents a "privileged structure" in medicinal chemistry—the pyrrolo[2,1-f][1,2,4]triazine core. This scaffold mimics the adenine nucleobase, allowing for the development of C-nucleosides (such as Remdesivir analogs) that resist enzymatic glycosidic cleavage while maintaining high affinity for viral polymerases.
Table 1: Chemical Identity & Physical Properties
| Property | Specification |
| Chemical Name | 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one |
| CAS Number | 888721-83-3 |
| Synonyms | 6-Bromo-4-hydroxypyrrolo[2,1-f][1,2,4]triazine; 6-Bromopyrrolotriazinone |
| Molecular Formula | C₆H₄BrN₃O |
| Molecular Weight | 214.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>40 mg/mL), DMF; Sparingly soluble in MeOH; Insoluble in Water |
| Melting Point | >200°C (Decomposes) |
| pKa (Predicted) | ~6.9 (Acidic proton at N3 position) |
| Storage Conditions | -20°C; Hygroscopic; Store under inert atmosphere (Argon/Nitrogen) |
Safety Data Sheet (SDS) Summary
Signal Word: WARNING
While specific toxicological data for this intermediate is limited compared to marketed drugs, it shares hazard profiles with halogenated heteroaromatics. It acts as a potent irritant and potential sensitizer.
Hazard Statements (GHS)[2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (STOT SE 3).
Precautionary Protocols
-
Engineering Controls: Always handle within a certified chemical fume hood. The fine powder nature poses an inhalation risk.
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles with side shields, and a lab coat.
-
Spill Cleanup: Do not dry sweep. Dampen with inert absorbent to avoid dust generation, then transfer to a sealed waste container.
-
First Aid:
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
-
Skin Contact: Wash with soap and water. If irritation persists, seek medical attention.
-
Technical Application & Synthetic Mechanism
The "Privileged Scaffold" Mechanism
The pyrrolo[2,1-f][1,2,4]triazine core is isosteric with the purine ring system found in natural nucleosides (Adenine/Guanine).
-
Biological Mimicry: When glycosylated, this scaffold mimics adenosine. However, the C-C glycosidic bond (formed at the pyrrole ring) renders the resulting nucleoside resistant to nucleoside phosphorylases, significantly increasing metabolic stability compared to N-nucleosides.
-
Synthetic Versatility: The bromine atom at position 6 (or 7, depending on specific isomer requirements for target drugs like Remdesivir) serves as a handle for Lithium-Halogen Exchange or Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura), enabling the attachment of complex substituents or direct coupling to ribolactones.
Key Synthetic Transformations
Researchers utilize CAS 888721-83-3 primarily as a precursor to the 4-amino derivative (the "adenine" mimic).
-
Activation (Chlorination): The 4-oxo group is tautomerically stable but unreactive toward nucleophiles. It is converted to the 4-chloro intermediate using Phosphorus Oxychloride (POCl₃) and a base (DIPEA).
-
Amination: The 4-chloro species undergoes S_NAr displacement with Ammonia (NH₃) or primary amines to yield the 4-amino-6-bromopyrrolo[2,1-f][1,2,4]triazine .
-
Glycosylation: The brominated base is lithiated (using TMSCl/PhMgCl or n-BuLi) and coupled with a protected ribolactone to form the C-nucleoside core.
Experimental Protocols
Protocol A: Reconstitution & Storage
-
Solvent Choice: DMSO is the preferred solvent for stock solutions (up to 50 mM). Avoid aqueous buffers for long-term storage due to potential hydrolysis of the lactam ring over extended periods at extreme pH.
-
Stability: Stock solutions in DMSO are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.
Protocol B: Activation to 4-Chloro Derivative (General Procedure)
-
Context: Converting the inert lactam to a reactive electrophile.
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Reactants: Suspend CAS 888721-83-3 (1.0 eq) in anhydrous Toluene or POCl₃ (excess).
-
Catalyst: Add N,N-Dimethylaniline or DIPEA (1.5 eq).
-
Reaction: Reflux at 110°C for 3-5 hours. Monitor by TLC (the product is less polar).
-
Workup: Evaporate volatiles under reduced pressure. Quench carefully with ice-water (exothermic!). Extract with Ethyl Acetate.[1]
-
Result: Yields 6-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, ready for amination.
Visualization: Synthetic Workflow
The following diagram illustrates the critical role of CAS 888721-83-3 in the divergent synthesis of kinase inhibitors and antiviral C-nucleosides.
Figure 1: Divergent synthetic utility of the 6-bromopyrrolotriazinone scaffold. The pathway highlights the conversion from the inert lactam (CAS 888721-83-3) to the active amino-nucleobase used in drug discovery.
References
-
ChemScene. (2024). 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Product Data. Retrieved from
-
Vargas, D. F., Larghi, E. L., & Kaufman, T. S. (2021).[2] Evolution of the Synthesis of Remdesivir: Classical Approaches and Most Recent Advances. ACS Omega, 6(26), 16669–16684. Retrieved from
-
Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357-369. (Contextual reference for pyrrolotriazine applications in kinase inhibition). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 6-Bromopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one. Retrieved from
-
Wang, M., et al. (2020).[1] Remdesivir and its antiviral activity against COVID-19: A comprehensive review. (Validation of C-nucleoside scaffold importance). Retrieved from
Technical Guide: Role of Bromopyrrolo[2,1-f][1,2,4]triazine in Remdesivir Synthesis
The 6-Bromopyrrolo[2,1-f][1,2,4]triazine (and its critical regioisomer, the 7-bromo analog) serves as the fundamental nucleobase scaffold in the synthesis of Remdesivir (GS-5734) . Its primary role is to function as the C-nucleophile precursor in the stereoselective glycosylation step that establishes the drug's defining C-nucleoside linkage.
This guide details the technical utility of this intermediate, correcting common nomenclature confusion and focusing on the 7-isomer (the actual pharmacophore precursor), while detailing the organometallic coupling protocols that define the Gilead manufacturing process.
Executive Summary: The C-Nucleoside Challenge
Remdesivir is a C-nucleoside analog of adenosine. Unlike natural N-nucleosides (where the base connects to the sugar via a nitrogen atom), Remdesivir features a carbon-carbon (C-C) bond between the pyrrolotriazine base and the ribose sugar.[1]
-
The Challenge: Standard glycosylation methods (e.g., Vorbrüggen conditions) cannot form C-C bonds.
-
The Solution: The Bromopyrrolo[2,1-f][1,2,4]triazine core acts as a handle for Lithium-Halogen Exchange .[2] This converts the inert nucleobase into a highly reactive organolithium species that can attack the ribolactone, installing the base with the requisite regiochemistry.
Critical Isomer Note: While 6-bromopyrrolo[2,1-f][1,2,4]triazine is a stable, commercially available isomer, the specific structural requirement for Remdesivir is the 7-bromo (or 7-iodo ) regioisomer. This position corresponds to the N9 position of adenine, ensuring the drug fits into the viral RNA polymerase active site. This guide focuses on the chemistry of this active regioisomer.[3][4]
Chemical Context & Mechanism
The pyrrolo[2,1-f][1,2,4]triazine system mimics the purine ring of adenosine but replaces the N7 and N9 nitrogens with carbons.
Why the Halogenated Core?
The bromine (or iodine) atom at position 7 is not a permanent part of the drug; it is a sacrificial functional group .
-
Lithiation: Treatment with n-butyllithium (n-BuLi) or phenylmagnesium chloride (PhMgCl) effects a halogen-metal exchange.
-
Coupling: The resulting aryllithium species attacks the C1 position of the protected ribolactone.
-
Result: Formation of the 1'-C-glycosidic bond .
Mechanism of Action (Viral Inhibition)
The resulting C-nucleoside is resistant to esterases and nucleases that typically cleave N-glycosidic bonds. Once phosphorylated to the triphosphate form in the cell, the analog competes with ATP. The 1'-cyano group (added downstream or present on the sugar) sterically clashes with the viral polymerase (RdRp), causing delayed chain termination.
Synthesis of the Core Intermediate
The synthesis of the halogenated base must be scalable and regioselective.
Pathway Diagram (Graphviz)
The following diagram outlines the synthesis of the 7-bromo/iodo intermediate and its coupling.
Caption: Synthesis of the halogenated pyrrolotriazine core and its utilization in the critical C-glycosylation step.
Experimental Protocol: The Coupling Reaction
This protocol describes the Gilead Generation 1 approach using the 7-iodo/bromo intermediate. This is the most technically demanding step due to the instability of the lithiated species and the risk of racemization.
Reagents & Conditions
-
Nucleophile: 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (protected as bis-TMS derivative in situ).
-
Electrophile: 2,3,5-Tri-O-benzyl-D-ribonolactone.
-
Solvent: THF or 2-MeTHF (Anhydrous).
-
Temperature: -78°C (Strict control required).
-
Additives: TMSCl (Trimethylsilyl chloride) – Critical for protecting the exocyclic amine and improving solubility.
Step-by-Step Methodology
-
Silylation (Protection):
-
Charge the reaction vessel with 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv) and THF.
-
Add TMSCl (2.5 equiv) to protect the exocyclic amine (forming the N,N-bis-TMS derivative). This prevents the base from quenching the lithium reagent.
-
Stir at room temperature until dissolution is complete.
-
-
Lithium-Halogen Exchange:
-
Cool the mixture to -78°C .
-
Slowly add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 equiv) dropwise.
-
Mechanism:[5][6] The Br/I atom is exchanged for Li. The TMS protection prevents deprotonation of the amine.
-
Hold Time: Stir for 30 minutes at -78°C. Do not allow to warm , as the lithiated species is unstable.
-
-
C-Glycosylation (Coupling):
-
Dissolve the Ribolactone (1.0 equiv) in dry THF.
-
Add the lactone solution dropwise to the lithiated base mixture at -78°C.
-
Stir for 2 hours. The aryllithium attacks the carbonyl carbon of the lactone, forming the hemiacetal (lactol).
-
-
Quench & Workup:
-
Quench with acidic methanol or aqueous citric acid to protonate the alkoxide.
-
The product is the 1'-hydroxy C-nucleoside (lactol), which is subsequently reduced/modified to the final 1'-cyano form.
-
Comparative Analysis: Halogen Selection
The choice between the 6-bromo (inactive isomer), 7-bromo , and 7-iodo variants significantly impacts yield and process safety.
| Feature | 7-Iodo Derivative | 7-Bromo Derivative | 6-Bromo Derivative |
| Reactivity (Li Exchange) | High (Fastest exchange at -78°C) | Moderate (Requires strict temp control) | N/A (Wrong regiochemistry) |
| Stability of Li-Species | Low (Prone to decomposition) | Moderate (Slightly more stable) | N/A |
| Commercial Availability | High (Standard Remdesivir SM) | High (Alternative SM) | High (Common impurity/isomer) |
| Process Yield | ~60-70% (Glycosylation) | ~50-60% (Glycosylation) | 0% (Does not yield active drug) |
| Cost | Higher (Iodine cost) | Lower (Bromine cost) | Lowest |
Technical Insight: While the 7-iodo compound exchanges faster, the 7-bromo is often preferred in large-scale manufacturing (Process Gen 2) due to lower atomic mass waste and cost, provided the cryogenic conditions are strictly managed.
Downstream Processing: From Core to Remdesivir
Once the Bromopyrrolo[2,1-f][1,2,4]triazine is coupled:
-
Cyanation: The 1'-hydroxyl group (formed from the lactone carbonyl) is converted to a nitrile. This is typically done via a Lewis acid-catalyzed reaction with TMSCN (Trimethylsilyl cyanide).
-
Deprotection: Benzyl groups on the sugar are removed (BCl3).[2]
-
Prodrug Installation: The nucleoside is coupled with the phosphoramidate side chain (McGuigan prodrug moiety) to form the final Remdesivir molecule.
Structural Logic Diagram
Caption: Structural logic of Remdesivir, highlighting the role of the C7-linkage derived from the brominated precursor.[2][4]
References
-
Siegel, D. et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 2017. Link
-
Gilead Sciences, Inc. "Methods for treating Filoviridae virus infections." U.S. Patent 9,724,360, 2017. Link
-
Paymode, D. J. et al. "Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis." Organic Letters, 2020. Link
-
Warren, T. K. et al. "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys." Nature, 2016. Link
-
Veklury (Remdesivir) Prescribing Information. Gilead Sciences, 2020. Link
Sources
- 1. Anatomy of a molecule: What makes remdesivir unique? [asbmb.org]
- 2. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir Explained – What Makes This Drug Work Against Viruses? - UMBC: University Of Maryland, Baltimore County [umbc.edu]
- 4. leapchem.com [leapchem.com]
- 5. WO2013177983A1 - Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Pyrrolo[2, 1-F][1, 2, 4]Triazin-4-Amine [hsppharma.com]
The Pyrrolo[2,1-f][1,2,4]triazine Scaffold in Medicinal Chemistry: Synthesis, Bioactivation, and Therapeutic Applications
The Pharmacophore Profile: A Privileged Bioisostere
In modern medicinal chemistry, the discovery of novel heterocyclic scaffolds is critical for overcoming metabolic liabilities and intellectual property constraints. The pyrrolo[2,1-f][1,2,4]triazine core has emerged as a highly privileged, multimodal pharmacophore[1]. Structurally, it is a 5,6-bicyclic system featuring a bridgehead nitrogen. This architecture serves as an excellent bioisostere for purines, pyrimidines, and quinazolines[2].
The presence of the N-N bond and the altered hydrogen-bond donor/acceptor profile compared to traditional purines confers profound metabolic stability. Specifically, it renders the scaffold highly resistant to degradation by endogenous enzymes such as adenosine deaminase. This stability, combined with its ability to form critical hydrogen bonds within the ATP-binding pockets of kinases and the active sites of viral polymerases, has positioned pyrrolo[2,1-f][1,2,4]triazine as a cornerstone in both oncology and virology[2][3].
Application in Oncology: ATP-Competitive Kinase Inhibition
Kinase inhibition remains a highly successful targeted therapy approach, and the pyrrolo[2,1-f][1,2,4]triazine ring is a core template for ATP-competitive inhibitors[4]. By mimicking the adenine ring of ATP, the scaffold anchors the inhibitor into the hinge region of the kinase.
A prime example is BMS-582664 (Brivanib) , a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1). By disrupting these signaling pathways, the compound effectively starves tumors of their blood supply (anti-angiogenesis) and halts cellular proliferation[3]. Furthermore, structural functionalization of the pyrrole ring has yielded highly potent inhibitors for other critical oncology targets, including Anaplastic Lymphoma Kinase (ALK) and Phosphoinositide 3-kinases (PI3K)[4][5].
Quantitative SAR Data Summary
The following table summarizes the structure-activity relationship (SAR) data for key pyrrolo[2,1-f][1,2,4]triazine derivatives across various therapeutic targets:
| Compound / Derivative | Primary Target(s) | Potency (IC₅₀ / EC₅₀) | Therapeutic Indication | Reference |
| Remdesivir (GS-5734) | Viral RNA-dependent RNA polymerase (RdRp) | Low micromolar (EC₅₀) | COVID-19, Ebola, broad-spectrum RNA viruses | [2] |
| BMS-582664 (Brivanib) | VEGFR-2, FGFR-1 | Nanomolar range | Solid tumors (Angiogenesis inhibition) | [3] |
| Compound 14a | PI3K (p110α / p110δ) | 122 nM / 119 nM | Cancer (Antiproliferative) | [4] |
| trans-4-aryl-piperidine-3-ol derivative | ALK | 3–57 nM (Enzyme assay) | Anaplastic Lymphoma | [5] |
Synthetic Methodologies: Constructing the Core
The synthesis of the pyrrolo[2,1-f][1,2,4]triazine core requires precise control over nitrogen amination and subsequent cyclization. The classical and most efficient approach, originally pioneered by Klein et al., utilizes 2-formylpyrrole as the starting material[2].
Fig 1. Step-by-step synthetic workflow of the pyrrolo[2,1-f][1,2,4]triazine core and halogenation.
Standardized Protocol: Synthesis of 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
This protocol details the generation of the critical halogenated precursor used in the synthesis of C-nucleoside antivirals like Remdesivir[2][6].
Step 1: Electrophilic N-Amination
-
Procedure: To a solution of 2-formylpyrrole in aqueous KOH, add hydroxylamine-O-sulfonic acid (HOSA) dropwise at 0 °C. Stir the mixture until completion to yield 1-amino-2-pyrrolonitrile.
-
Causality: The strong base (KOH) deprotonates the pyrrole nitrogen, generating a highly nucleophilic pyrrolide anion. HOSA acts as an electrophilic "
" equivalent. Concurrently, the formyl group undergoes conversion to a nitrile under these conditions. -
Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the UV-active starting material and the emergence of a more polar spot confirms the amination.
Step 2: Base-Mediated Cyclocondensation
-
Procedure: Dissolve the isolated 1-amino-2-pyrrolonitrile in refluxing ethanol. Add formamidine acetate and potassium carbonate (
). Reflux until the bicyclic core is formed. -
Causality: Formamidine acetate supplies the essential C-N-C fragment required to close the 1,2,4-triazine ring. The mild base (
) neutralizes the acetic acid and facilitates the nucleophilic attack of the newly installed amine onto the formamidine carbon, driving the intramolecular cyclization onto the adjacent nitrile group[2]. -
Validation Checkpoint: Perform LC-MS analysis. The detection of the
peak corresponding to pyrrolo[2,1-f][1,2,4]triazin-4-amine confirms successful ring closure.
Step 3: Regioselective Halogenation
-
Procedure: Treat the pyrrolo[2,1-f][1,2,4]triazin-4-amine with N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under mild conditions.
-
Causality: The C-7 position of the pyrrole ring is the most electron-rich site on the bicyclic scaffold. NIS provides a controlled, mild source of electrophilic iodine, ensuring strict regioselectivity at C-7 while preventing the formation of unwanted di-iodinated side products that occur with harsher reagents like elemental iodine[6]. The resulting 7-iodo compound is primed for subsequent metal-halogen exchange (using n-BuLi) to facilitate C-glycosylation[2].
-
Validation Checkpoint: Analyze via ¹H-NMR spectroscopy. The disappearance of the C-7 proton signal and the preservation of the remaining aromatic protons validate the regioselective mono-iodination.
Antiviral Applications: The Remdesivir Paradigm
The most prominent clinical application of the pyrrolo[2,1-f][1,2,4]triazine scaffold is in the broad-spectrum antiviral Remdesivir (Veklury). Remdesivir is a C-nucleoside analog, meaning the sugar moiety is attached to the heterocyclic base via a carbon-carbon bond rather than a traditional carbon-nitrogen bond. This C-glycosidic linkage provides exceptional resistance against nucleosidase-mediated cleavage in vivo[2].
To overcome the poor cellular permeability of highly polar nucleotide analogs, Remdesivir is formulated as a ProTide (prodrug of a nucleotide). The active monophosphate is masked by a lipophilic phosphoramidate moiety, allowing the drug to easily cross the cell membrane[2].
Fig 2. Intracellular bioactivation pathway of Remdesivir to its active triphosphate metabolite.
Once inside the host cell, esterases cleave the protective groups, triggering a spontaneous cyclization and displacement that yields the GS-441524 monophosphate. This ingenious mechanism bypasses the rate-limiting first phosphorylation step that typically hinders nucleoside drugs. Cellular kinases then rapidly convert the monophosphate into the active triphosphate form (GS-443902). The triphosphate acts as an ATP analog, confusing the viral RNA-dependent RNA polymerase (RdRp) and causing delayed chain termination during viral RNA transcription[2].
Conclusion
The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a triumph of rational drug design. By combining the geometric properties of endogenous purines with the metabolic resilience of a C-nucleoside linkage and a bridgehead nitrogen, it has enabled the development of life-saving therapeutics across multiple disease states. As synthetic methodologies continue to evolve—including continuous flow chemistry and late-stage functionalization—the chemical space surrounding this privileged scaffold will undoubtedly yield the next generation of highly selective kinase inhibitors and broad-spectrum antivirals.
References
-
Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances ACS Omega / NIH[Link][2]
-
Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases Cancer Research - AACR Journals[Link][3]
-
Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives ResearchGate / Bioorganic & Medicinal Chemistry Letters[Link][4]
-
Bioactive pyrrole-based compounds with target selectivity PMC / European Journal of Medicinal Chemistry[Link][5]
-
Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies MDPI[Link]
Sources
- 1. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies | MDPI [mdpi.com]
- 2. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-amino-7-iodopyrrolo [2,1-f ] [1,2,4] triazine | 1770840-43-1 [chemicalbook.com]
A Comparative Analysis of the Reactivity of 6-Bromo and 7-Bromo-pyrrolo[2,1-f]triazine: A Guide for Researchers in Drug Discovery
A Comparative Analysis of the Reactivity of 6-Bromo and 7-Bromo-pyrrolo[2,1-f][1][2][3]triazine: A Guide for Researchers in Drug Discovery
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents such as Remdesivir.[4] The functionalization of this scaffold is crucial for the development of new therapeutics, and halogenated derivatives, particularly bromo-substituted isomers, serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth analysis of the reactivity differences between 6-bromo- and 7-bromo-pyrrolo[2,1-f][1][2][3]triazine, offering insights into their synthetic utility.
Electronic Landscape of the Pyrrolo[2,1-f][1][2][3]triazine Core: A Fusion of Electron-Rich and Electron-Deficient Moieties
The reactivity of the pyrrolo[2,1-f][1][2][3]triazine ring system is dictated by the fusion of an electron-rich pyrrole ring and an electron-deficient triazine ring. The pyrrole moiety, a five-membered aromatic heterocycle with a lone pair of electrons on the nitrogen atom, contributes to a higher electron density in that portion of the fused system. Conversely, the triazine ring, with its three nitrogen atoms, is inherently electron-deficient. This electronic dichotomy governs the preferred sites of electrophilic and nucleophilic attack.
Computational studies and the general principles of heterocyclic chemistry suggest that the pyrrole portion of the molecule (positions 5, 6, and 7) is more susceptible to electrophilic attack, while the triazine ring is more prone to nucleophilic substitution. The placement of a bromine atom at either the C6 or C7 position will further modulate this reactivity through a combination of inductive and mesomeric effects.
Visualizing the Electronic Influence
Caption: Electronic contributions within the pyrrolo[2,1-f][1][2][3]triazine core.
Comparative Reactivity: A Tale of Two Isomers
While direct, side-by-side comparative studies on the reactivity of 6-bromo- and 7-bromo-pyrrolo[2,1-f][1][2][3]triazine are not extensively documented in the literature, we can infer their differential reactivity based on established principles of heterocyclic chemistry and the electronic nature of the core.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds, respectively. The reactivity of the bromo-substituted pyrrolotriazine in these reactions is primarily dependent on the ease of the oxidative addition of the C-Br bond to the palladium(0) catalyst.
-
7-Bromo-pyrrolo[2,1-f][1][2][3]triazine: The C7 position is part of the electron-rich pyrrole ring. However, its proximity to the electron-withdrawing triazine ring and the bridgehead nitrogen likely reduces its electron density compared to a simple bromopyrrole. The use of 7-bromo-pyrrolo[2,1-f][1][2][3]triazine derivatives as intermediates in the synthesis of kinase inhibitors suggests that this position is readily functionalized via cross-coupling reactions.[1][4]
-
6-Bromo-pyrrolo[2,1-f][1][2][3]triazine: The C6 position is also on the pyrrole ring. Its position relative to the triazine ring and the bridgehead nitrogen will influence the C-Br bond polarity and its susceptibility to oxidative addition. Without direct comparative data, it is challenging to definitively state which isomer is more reactive. However, the slightly different electronic environment could lead to variations in reaction kinetics and optimal catalyst/ligand systems.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
The electron-deficient nature of the triazine ring makes the pyrrolo[2,1-f][1][2][3]triazine system a potential substrate for nucleophilic aromatic substitution, particularly at positions on the triazine ring if a suitable leaving group is present. However, for the 6-bromo and 7-bromo isomers, where the leaving group is on the electron-rich pyrrole ring, SNAr is generally less favorable unless activated by strongly electron-withdrawing groups.
It is more likely that nucleophilic substitution on the bromo-substituted pyrrole ring would proceed through an alternative mechanism, such as a metal-catalyzed process (e.g., Buchwald-Hartwig amination) rather than a classical SNAr pathway.
Synthetic Accessibility
The prevalence of 7-bromo-pyrrolo[2,1-f][1][2][3]triazine derivatives in the literature suggests that their synthesis is relatively well-established. Common strategies often involve the bromination of a pre-formed pyrrolo[2,1-f][1][2][3]triazine core or the construction of the fused ring system from a brominated pyrrole precursor.[1] For instance, the synthesis of 7-bromopyrrolo[2,1-f][1][2][3]triazin-4-amine has been achieved by treating pyrrolo[2,1-f][1][2][3]triazin-4-amine with 1,3-dibromo-5,5-dimethylhydantoin.[5]
The synthesis of 6-bromo-pyrrolo[2,1-f][1][2][3]triazine appears to be less commonly reported, which may be a reflection of either synthetic challenges or a lesser degree of exploration for this particular isomer in drug discovery programs.
Experimental Protocols and Data
The following are generalized protocols for common cross-coupling reactions that can be adapted for both 6-bromo and 7-bromo-pyrrolo[2,1-f][1][2][3]triazine. Optimization of the catalyst, ligand, base, and solvent is often necessary for optimal results.
-
To a reaction vessel, add the bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
To a reaction vessel, add the bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP, or Johnphos, 0.02-0.1 eq.), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.).
-
The vessel is evacuated and backfilled with an inert gas.
-
An anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added.
-
The reaction mixture is heated (typically 80-110 °C) and stirred until completion.
-
Work-up and purification are performed similarly to the Suzuki-Miyaura coupling protocol.
| Reaction Type | Bromo-Isomer | Coupling Partner/Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 7-Bromo derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 70-90 | [1] |
| Buchwald-Hartwig | 7-Bromo derivative | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 65-85 | [6] |
| Hypothetical Suzuki | 6-Bromo isomer | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | N/A | - |
| Hypothetical Amination | 6-Bromo isomer | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 100 | N/A | - |
Table 1: Representative and Hypothetical Cross-Coupling Reactions of Bromo-pyrrolo[2,1-f][1][2][3]triazines. Note: Data for 6-bromo isomer reactions are hypothetical and serve as a starting point for experimental design.
Workflow for Method Development
Caption: A typical workflow for developing cross-coupling reactions with bromo-pyrrolo[2,1-f][1][2][3]triazines.
Conclusion
Both 6-bromo- and 7-bromo-pyrrolo[2,1-f][1][2][3]triazine are valuable intermediates for the synthesis of complex, biologically active molecules. While the 7-bromo isomer has been more extensively utilized, the 6-bromo isomer also holds significant potential for the generation of novel chemical entities. The choice between the two isomers will likely depend on the desired substitution pattern of the final molecule and synthetic accessibility. Further experimental studies are warranted to fully elucidate the nuanced reactivity differences between these two important building blocks. This guide provides a foundational understanding to aid researchers in designing and executing synthetic strategies involving these versatile scaffolds.
References
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(21), 1887-1908. Available from: [Link]
-
EvitaChem. (n.d.). Buy 6-Bromopyrrolo[1,2-d][1][2][3]triazin-4(3H)-one (EVT-3145985). Retrieved from a commercial supplier's website.
-
Yin, W., et al. (2009). Studies of chirality effect of 4-(phenylamino)-pyrrolo[2,1-f][1][2][3]triazine on p38alpha by molecular dynamics simulations and free energy calculations. Journal of Molecular Modeling, 16(5), 951-961. Available from: [Link]
-
Shafi, S., et al. (2024). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Biomolecular Structure and Dynamics, 1-17. Available from: [Link]
-
Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7705. Available from: [Link]
-
PubChem. (n.d.). Pyrrolo(2,1-f)(1,2,4)triazine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(16), 4204-4207. Available from: [Link]
-
Ishkov, Y. V., & Kovaleva, S. V. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Brominated Porphyrins with Functionalized Organomagnesium Reagents: Direct Preparation of Functional-Group-Bearing Free Base Porphyrins. Heterocycles, 93(2), 483. Available from: [Link]
-
Chem-Impex. (n.d.). 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine. Retrieved from a commercial supplier's website.
-
PubMed. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Retrieved from: [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(21), 1887-1908. Available from: [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available from: [Link]
-
Seela, F., & Menkhoff, S. (1994). Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 1, (13), 1757-1763. Available from: [Link]
-
De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Available from: [Link]
-
Hrbata, P., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega, 7(24), 20993-21004. Available from: [Link]
-
Zein, M. A. E., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(3), 188-194. Available from: [Link]
-
ChemWhat. (n.d.). PYRROLO[1,2-F][1][2][3]TRIAZIN-4-AMINE CAS#: 159326-68-8. Retrieved from: [Link]
-
Shaughnessy, K. H. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry, 9(2), 181-202. Available from: [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from: [Link]
-
Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7705. Available from: [Link]
-
Hecht, M., & Witte, G. (2016). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Fraunhofer-Publica. Available from: [Link]
-
Batagin-Neto, A., et al. (2021). A Hammett's analysis of the Substituent Effect in Functionalized Diketopyrrolopyrrole (DPP) Systems: optoelectronic properties. ChemRxiv. Available from: [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Available from: [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Semantic Scholar. Available from: [Link]
-
Mojzych, M., & Karczmarzyk, Z. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 25(17), 3936. Available from: [Link]
-
ChemScene. (n.d.). 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. Retrieved from a commercial supplier's website.
-
Sunway Pharm Ltd. (n.d.). 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine. Retrieved from a commercial supplier's website.
-
Padwa, A., et al. (2022). Reaction of α-Diazopyrroles with Enamines: Synthesis of Pyrrolo[2,1-c][1][2][3]triazines and α-(1,2,5-Triazapenta-1,3-dienyl)pyrroles. The Journal of Organic Chemistry, 87(15), 9878-9890. Available from: [Link]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. pubs.acs.org [pubs.acs.org]
The Expanding Therapeutic Potential of Pyrrolo[2,1-f]triazine C-Nucleosides: A Technical Guide to Bioactivity
The Expanding Therapeutic Potential of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides: A Technical Guide to Bioactivity
For Immediate Release
Leuven, Belgium – February 26, 2026 – As the quest for novel therapeutic agents continues, the unique structural and biological properties of pyrrolo[2,1-f][1][2][3]triazine C-nucleosides have positioned them as a promising class of compounds in drug discovery. This technical guide provides an in-depth exploration of the diverse bioactivities of these synthetic nucleoside analogs, offering valuable insights for researchers, scientists, and drug development professionals. The pyrrolo[2,1-f][1][2][3]triazine scaffold, a unique fused heterocycle, serves as a versatile template for the development of potent antiviral and anticancer agents, as well as inhibitors of key cellular signaling pathways.[4][5]
Introduction: The Significance of C-Nucleosides and the Pyrrolo[2,1-f][1][2][3]triazine Core
C-nucleosides, characterized by a carbon-carbon bond between the sugar moiety and the nucleobase, offer enhanced metabolic and pharmacokinetic stability compared to their N-nucleoside counterparts.[6] This increased stability, attributed to the robust C-C glycosidic bond, makes them attractive candidates for drug development. The pyrrolo[2,1-f][1][2][3]triazine ring system, a purine isostere, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide range of biological activities.[5][7] The fusion of a pyrrole and a triazine ring creates a unique electronic and steric environment, enabling these molecules to interact with a variety of biological targets with high affinity and specificity.
Antiviral Activity: A Broad-Spectrum Approach
Pyrrolo[2,1-f][1][2][3]triazine C-nucleosides have demonstrated potent antiviral activity against a range of RNA viruses.[4] This broad-spectrum activity highlights their potential as versatile antiviral therapeutics.
Inhibition of Norovirus Replication
Several 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides have shown significant activity against both murine norovirus (MNV) and human norovirus (HuNoV).[1][2] The mechanism of action is believed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[2][6] Notably, 4-aza-7,9-dideazaadenosine exhibited a potent anti-human norovirus effect in a replicon assay with an EC50 of 0.015 μM.[1][2]
Activity Against Influenza Virus
Derivatives of pyrrolo[2,1-f][1][2][3]triazine have also been identified as having high antiviral activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1).[4] Molecular docking studies suggest that these compounds may act by inhibiting neuraminidase, a key viral surface enzyme responsible for the release of new virus particles from infected cells.[4]
Anticancer Properties: Targeting Uncontrolled Cell Growth
The cytotoxic potential of pyrrolo[2,1-f][1][2][3]triazine C-nucleosides against various cancer cell lines has been a significant area of investigation.[8]
Broad-Spectrum Cytotoxicity
Pyrrolo[2,1-f][1][2][3]triazine C-ribonucleosides, particularly those with a hydrogen or cyano group at the 7-position of the nucleobase, have displayed potent cytotoxic activity across a panel of cancer cell lines.[8][9] This suggests a potential for broad applicability in oncology.
Kinase Inhibition: A Targeted Approach
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key component of several kinase inhibitors.[3][10][11] These compounds can effectively mimic the quinazoline scaffold found in many established kinase inhibitors.[12] By targeting kinases involved in cancer cell proliferation and survival, such as those in the PI3K/AKT/mTOR pathway, these derivatives offer a more targeted approach to cancer therapy.[13] For instance, certain 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives have shown selective activity against p110α and p110δ isoforms of PI3K with IC50 values of 122 nM and 119 nM, respectively.[13]
Modulation of Key Signaling Pathways
Beyond direct antiviral and cytotoxic effects, these compounds can modulate critical cellular signaling pathways implicated in various diseases.
Hedgehog Signaling Pathway Inhibition
A novel series of pyrrolo[2,1-f][1][2][3]triazine derivatives have been designed as inhibitors of the Hedgehog (Hh) signaling pathway.[14] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers. The optimized compound, 19a , demonstrated potent inhibition of the Hh pathway both in vitro and in vivo, highlighting its therapeutic potential.[14]
Anti-inflammatory Activity through p38 MAP Kinase Inhibition
Substituted 4-(phenylamino)-pyrrolo[2,1-f][1][2][3]triazines have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[4] This kinase is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α. Several compounds in this class have demonstrated excellent oral bioavailability and efficacy in murine models of acute and chronic inflammation.[4]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolo[2,1-f][1][2][3]triazine C-nucleosides is highly dependent on their structural features.
-
Sugar Moiety: Modifications to the sugar portion of the nucleoside, such as the introduction of a 2'-C-methyl group on the d-ribose, can influence antiviral activity and cytotoxicity.[1] The type of sugar, whether it be ribose, 2'-deoxyribose, or 2',3'-dideoxyribose, also plays a critical role in determining the biological activity profile.[8]
-
Nucleobase Substitutions: Structural variations at the 7-position of the pyrrolo[2,1-f][1][2][3]triazine core have a significant impact on activity. Halogenation (chlorine, bromine, iodine) or the introduction of a cyano group can modulate both antiviral and cytotoxic potency.[1][8]
Experimental Protocols
Norovirus Replicon Assay
This assay is used to evaluate the effect of compounds on norovirus RNA replication in a cell-based system.
Materials:
-
HG23 cells (human gastric tumor cells containing a Norwalk virus replicon)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (serial dilutions)
-
RNA extraction kit
-
Reagents for RT-qPCR (primers, probes, master mix)
-
96-well cell culture plates
Procedure:
-
Seed HG23 cells in a 96-well plate and allow them to reach 80-90% confluency.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds or a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 hours).
-
After incubation, lyse the cells and extract the total RNA using a suitable kit.
-
Quantify the norovirus replicon RNA levels using a one-step or two-step RT-qPCR assay with specific primers and probes for the norovirus genome.
-
Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.
-
Calculate the EC50 value by plotting the percentage of viral replication inhibition against the logarithm of the compound concentration.
Influenza Neuraminidase Inhibition Assay (Enzyme-Linked Lectin Assay - ELLA)
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Fetuin-coated 96-well plates
-
Influenza virus with known neuraminidase activity
-
Test compounds (serial dilutions)
-
Peanut Agglutinin (PNA) conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Sample diluent
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a separate plate, pre-incubate the diluted compounds with a standardized amount of influenza virus for a defined period.
-
Transfer the compound-virus mixture to the fetuin-coated plate.
-
Incubate the plate to allow the neuraminidase to cleave sialic acid residues from fetuin.
-
Wash the plate to remove the virus and cleaved sialic acids.
-
Add HRP-conjugated PNA, which binds to the exposed galactose residues on the fetuin.
-
Wash the plate to remove unbound PNA-HRP.
-
Add TMB substrate. The HRP enzyme will convert the substrate, leading to a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
The degree of color development is inversely proportional to the neuraminidase activity. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the neuraminidase activity.[1]
Data Presentation
| Compound/Derivative | Target | Bioactivity | Assay Type | Reference |
| 4-aza-7,9-dideazaadenosine | Human Norovirus RdRp | EC50 = 0.015 μM | Replicon Assay | [1][2] |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate | Influenza A (H1N1) Neuraminidase | IC50 = 4 µg/mL | Neuraminidase Inhibition | [4] |
| Pyrrolo[2,1-f][1][2][3]triazine C-ribonucleoside (7-cyano substituted) | Various Cancer Cell Lines | Potent Cytotoxicity | Cell Viability Assay | [8][9] |
| 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivative | PI3K p110α | IC50 = 122 nM | Kinase Inhibition Assay | [13] |
| 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivative | PI3K p110δ | IC50 = 119 nM | Kinase Inhibition Assay | [13] |
| 4-(phenylamino)-pyrrolo[2,1-f][1][2][3]triazine derivative | p38 MAP Kinase | Potent Inhibition | Kinase Inhibition Assay | [4] |
Visualization of Key Signaling Pathways
Hedgehog Signaling Pathway
Caption: Inhibition of the Hedgehog signaling pathway by pyrrolo[2,1-f][1][2][3]triazine derivatives targeting Smoothened (SMO).
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by pyrrolo[2,1-f][1][2][3]triazine derivatives targeting PI3K.
Conclusion and Future Directions
Pyrrolo[2,1-f][1][2][3]triazine C-nucleosides represent a highly versatile and promising class of bioactive molecules. Their demonstrated efficacy against a range of viruses and cancer cell lines, coupled with their ability to modulate key signaling pathways, underscores their significant therapeutic potential. The enhanced stability of the C-nucleoside linkage further solidifies their standing as viable drug candidates.
Future research should focus on the continued optimization of the pyrrolo[2,1-f][1][2][3]triazine scaffold to enhance potency and selectivity for specific biological targets. A deeper understanding of their mechanisms of action and the exploration of a wider range of biological activities, including antibacterial and antifungal properties, will be crucial in fully realizing the therapeutic potential of this remarkable class of compounds.
References
-
Groaz, E., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. European Journal of Medicinal Chemistry, 195, 112198. [Link]
-
Ujvari, A., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. ResearchGate. [Link]
-
Li, Q., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ChemMedChem, 13(1), 97-104. [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Krasnov, V. P., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7794. [Link]
-
Li, Q., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ResearchGate. [Link]
-
Wang, X., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
-
Zhang, Y., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]
-
Sharma, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1547-1566. [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. ResearchGate. [Link]
-
Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31, 1-25. [Link]
-
Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]
-
Traxler, P., et al. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry, 47(24), 5829-5837. [Link]
-
Various Authors. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]
Sources
- 1. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-inflammatory properties of orally active 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine p38alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newmedicine.pl [newmedicine.pl]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. protocols.io [protocols.io]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. izsvenezie.com [izsvenezie.com]
- 13. researchgate.net [researchgate.net]
- 14. The Hedgehog Signaling Pathway: Where Did It Come From? | PLOS Biology [journals.plos.org]
The Architecture of Efficacy: A Technical Guide to GS-5734 Intermediate Development
Executive Summary
The development of GS-5734 (Remdesivir) represents a landmark case study in the rapid optimization of complex nucleotide prodrugs. Unlike standard small molecules, GS-5734 requires the precise assembly of a 1'-cyano-substituted nucleoside core (GS-441524) and a P-chiral phosphoramidate moiety .
This guide deconstructs the process chemistry evolution from the initial medicinal chemistry route (Generation 1) to the scalable manufacturing process (Generation 2). We focus specifically on the isolation and coupling of the critical intermediate compounds that dictate the drug's stereochemical purity and therapeutic index.
Part 1: The Nucleoside Core (GS-441524)
The Challenge of the 1'-Cyano Group
The foundation of GS-5734 is the adenosine analog GS-441524 . The structural deviation from natural adenosine—the 1'-cyano group—is the pharmacophore responsible for evading proofreading exonucleases in coronaviruses. However, installing this group creates significant synthetic friction.
The C-Glycosylation Bottleneck
In early development, the bond between the pyrrolo[2,1-f][1,2,4]triazine base and the ribose sugar was formed via a non-stereoselective reaction, followed by a difficult cyanation step.
Generation 1 Approach (Inefficient):
-
Lithiation of the nucleobase (7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine).
-
Coupling with a tribenzyl-protected ribolactone.[1]
-
Critical Flaw: This produced a 1'-hydroxy intermediate that required a subsequent reaction with TMSCN (trimethylsilyl cyanide) at cryogenic temperatures to install the nitrile group. This sequence was hazardous and low-yielding.[1]
Generation 2 Optimization (The "Flow" Solution):
Process chemists optimized the C-glycosylation to allow for a more direct installation or improved precursors, often utilizing flow chemistry to manage the exotherm of the lithiation step. The key breakthrough was optimizing the Lewis acid additives (e.g., NdCl3 or TMSOTf) to control the anomeric outcome, favoring the
Part 2: The P-Chirality Pivot (The Critical Intermediate)
The most technically demanding aspect of GS-5734 is the phosphoramidate prodrug moiety. The phosphorus atom is a chiral center.[2][3]
- -Isomer: Biologically active.[4] Rapidly metabolized inside the cell.
- -Isomer: Significantly less active; slower hydrolysis.
The Evolution of Stereocontrol
The transition from "separation" to "asymmetric synthesis" defines the history of this intermediate.
| Feature | Generation 1 (Med Chem Route) | Generation 2 (Process Route) |
| Reagent | Isopropyl alaninate + Phenyl dichlorophosphate | p-Nitrophenol activated phosphoramidate |
| Method | Non-selective coupling | Stereoselective |
| Intermediate | Mixture of | Isolated |
| Purification | Chiral HPLC (Not scalable) | Crystallization / Kinetic Resolution |
The "Sp-Intermediate" (2-ethylbutyl L-alaninate phosphoramidate)
The manufacturing route relies on the pre-formation of the
Visualization: The Stereochemical Evolution
The following diagram illustrates the shift from a racemic mixture approach to the stereoselective synthesis pathway.
Figure 1: Comparison of Generation 1 (Chromatographic Resolution) vs. Generation 2 (Asymmetric Synthesis) workflows.
Part 3: Detailed Experimental Protocols
The following protocols are synthesized from the optimized procedures described by Siegel et al. (2017) and subsequent process improvements. These represent the Generation 2 standards.
Protocol A: Synthesis of the P-Chiral Intermediate (Sp-Isomer)
Target: 2-ethylbutyl (S)-2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate
Rationale: Using p-nitrophenol creates a stable, crystallizable intermediate that can be resolved before the valuable nucleoside is introduced.
-
Reagents:
-
Phenyl phosphorodichloridate (1.0 eq)
-
L-Alanine 2-ethylbutyl ester hydrochloride (1.0 eq)
-
p-Nitrophenol (1.0 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM) (Solvent)
-
-
Procedure:
-
Step 1: Cool a solution of phenyl phosphorodichloridate in DCM to -78°C.
-
Step 2: Add the L-alanine ester and TEA dropwise. The order of addition controls the initial ratio of diastereomers.
-
Step 3: Add p-nitrophenol and additional TEA. Allow to warm to 0°C.
-
Step 4 (The Resolution): The crude mixture contains both diastereomers. The
-isomer is isolated via fractional crystallization using a mixture of diisopropyl ether (IPE) and DCM. -
Validation:
NMR should show a single peak (approx -3.0 ppm) confirming >98% diastereomeric excess (de).
-
Protocol B: The Stereoselective Coupling
Target: GS-5734 (Protected Form)
Rationale: This step utilizes a magnesium-mediated
-
Reagents:
-
GS-441524 (Nucleoside core) (1.0 eq)
- -Phosphoramidate Intermediate (from Protocol A) (1.2 eq)
- (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
-
Procedure:
-
Step 1: Suspend GS-441524 and the
-intermediate in dry THF. -
Step 2: Add
. Heat the mixture to 50°C. -
Step 3: Add DIPEA slowly. The base activates the nucleoside 5'-hydroxyl.
-
Step 4: Monitor by HPLC.[1][5][6] The reaction proceeds with inversion, yielding the
-Remdesivir (note: priority rules change the designation, but the spatial arrangement is conserved). -
Workup: Quench with dilute citric acid to remove magnesium salts. Extract with ethyl acetate.[1][6][7]
-
Part 4: Mechanism of Action & Metabolic Pathway
Understanding the intermediate chemistry requires visualization of why the prodrug is necessary. The masking groups facilitate cell entry, but they must be removed sequentially.
Figure 2: The metabolic activation pathway of GS-5734. The prodrug design bypasses the rate-limiting first phosphorylation step.
References
-
Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry. [Link][8]
-
Warren, T. K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature. [Link][4]
-
Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524.[6] ACS Omega. [Link][6]
-
Wang, M., et al. (2020). Catalytic Asymmetric Synthesis of the Anti-COVID-19 Drug Remdesivir.[4][7] Angewandte Chemie International Edition. [Link][4]
-
Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19.[8] ACS Central Science. [Link][8]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Chemoenzymatic Synthesis of the (RP)-Isomer of the Antiviral Prodrug Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Synthesis of the Anti‐COVID‐19 Drug Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Note: Scalable Synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazine
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 6-bromopyrrolo[2,1-f][1,2,4]triazine , a critical pharmacophore used in the manufacture of C-nucleoside antivirals, most notably Remdesivir (GS-5734) .[1]
While industrial manufacturing often utilizes continuous flow chemistry or hazardous chloramine gas for the initial amination, this guide focuses on a batch-mode protocol using Hydroxylamine-O-sulfonic acid (HOSA) . This method offers the highest balance of reproducibility, safety, and material throughput for pilot-plant and R&D laboratories lacking specialized gas-handling infrastructure.
Key Technical Advantages
-
Regiocontrol: Optimized bromination conditions to minimize the thermodynamic 7-bromo and 5,7-dibromo impurities.
-
Telescoped Workflow: Minimizes isolation of the unstable 1-aminopyrrole intermediate.
-
Purification Efficiency: Relies on crystallization rather than chromatography for >100g scale batches.
Strategic Route Analysis
The synthesis is divided into two distinct phases to manage thermal risks and chemical stability.
Phase 1: Nitrogen Insertion & Cyclization
The formation of the triazine core requires an "N-amination" of pyrrole, creating a reactive N-N bond.
-
Challenge: 1-Aminopyrrole is light-sensitive and thermally unstable.
-
Solution: We utilize HOSA as a solid, weighable source of electrophilic nitrogen, followed immediately by condensation with formamidine acetate.
Phase 2: Electrophilic Aromatic Substitution (Bromination)
-
Challenge: The pyrrolo[2,1-f][1,2,4]triazine core is electron-rich. Bromination with NBS is fast but prone to over-bromination (5,7-dibromo) or incorrect regioselectivity (7-bromo).
-
Solution: Kinetic control at low temperature (-20°C) in polar aprotic solvents directs the halogen to the C6 position.
Reaction Pathway Diagram[2][3]
Figure 1: Synthetic workflow for the production of 6-bromopyrrolo[2,1-f][1,2,4]triazine.
Detailed Experimental Protocols
Protocol A: Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Core
Scale: 1.0 mol (approx. 67g starting pyrrole) Expected Yield: 55–65%
Materials
| Reagent | Equiv. | Role | Hazard Note |
| Pyrrole | 1.0 | Substrate | Flammable, Toxic |
| Hydroxylamine-O-sulfonic acid (HOSA) | 1.2 | Aminating Agent | Corrosive, Exothermic |
| Potassium Hydroxide (KOH) | 5.0 | Base | Corrosive |
| Formamidine Acetate | 2.5 | Cyclization Agent | Irritant |
| DMF / Water | Solvent | Medium | DMF is hepatotoxic |
Step-by-Step Procedure
-
Amination (N-N Bond Formation):
-
Dissolve KOH (5.0 eq) in water (5 vol relative to pyrrole) in a reactor cooled to 0°C.
-
Add Pyrrole (1.0 eq) and stir vigorously.
-
Critical Step: Add HOSA (1.2 eq) portion-wise over 1 hour. Maintain internal temperature
. The reaction is significantly exothermic. -
Stir at 0–5°C for 2 hours. Monitor by HPLC (or TLC) for consumption of pyrrole.
-
Workup: Extract the reaction mixture with Dichloromethane (DCM) (3 x 3 vol). Combine organics.
-
Safety Check: Do NOT concentrate the 1-aminopyrrole solution to dryness due to thermal instability. Keep as a solution.
-
-
Cyclization (Ring Closure):
-
Solvent Swap: Displace DCM with Ethanol (EtOH) or directly add Formamidine Acetate (2.5 eq) to the solution if using a compatible high-boiling solvent (though EtOH swap is cleaner).
-
Reflux the mixture (approx. 80°C) for 12–16 hours.
-
Monitor for the disappearance of 1-aminopyrrole.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Resuspend residue in water and extract with Ethyl Acetate (EtOAc).
-
Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from MTBE/Heptane or perform a short silica plug filtration if the crude is dark.
-
Target: Yellow to brown solid.
-
Protocol B: Regioselective Bromination
Scale: Based on yield from Protocol A.
Materials
| Reagent | Equiv. | Role | Critical Parameter |
| Pyrrolo[2,1-f][1,2,4]triazine | 1.0 | Substrate | Purity >98% recommended |
| N-Bromosuccinimide (NBS) | 0.95–1.0 | Brominating Agent | Freshly recrystallized |
| THF or DMF | Solvent | Medium | Anhydrous |
Step-by-Step Procedure
-
Preparation:
-
Dissolve the triazine core (from Protocol A) in anhydrous THF (10 vol).
-
Cool the reactor to -20°C . This temperature is non-negotiable for high regioselectivity.
-
-
Addition:
-
Dissolve NBS (0.98 eq) in THF (5 vol).
-
Add the NBS solution dropwise over 2 hours.
-
Mechanism:[2] The slow addition prevents localized high concentrations of radical/electrophile, reducing the risk of 5,7-dibromination.
-
-
Quench & Isolation:
-
Once HPLC shows <2% starting material, quench with 10% aqueous
(Sodium thiosulfate) to neutralize active bromine. -
Allow to warm to room temperature.
-
Extract with EtOAc, wash with water and brine.
-
Concentrate to a solid.[1]
-
-
Final Purification:
-
Recrystallize from Ethanol/Water or EtOAc/Heptane.
-
Specification: HPLC Purity >99.0%; 7-bromo isomer <0.5%.
-
Process Safety & Troubleshooting (CQAs)
Critical Quality Attributes (CQAs)
In drug development, controlling impurities is as important as yield.
| Impurity | Structure | Origin | Control Strategy |
| 7-Bromo isomer | Isomer | Thermodynamic product formed at higher temps (>0°C). | Maintain T < -20°C during NBS addition. |
| 5,7-Dibromo | Over-brominated | Excess NBS or fast addition. | Use 0.95–0.98 eq NBS; slow addition rate. |
| Azide species | Explosion Hazard | Potential if using azide routes (not used here). | Use HOSA route to avoid azide chemistry entirely. |
Troubleshooting Logic Tree
Figure 2: Troubleshooting logic for common impurity profiles in bromination.
References
-
Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry. Link
-
Roy, S. et al. (2022).[3] "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir." Organic Process Research & Development. Link
-
Vieira, T. et al. (2020). "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir." Organic Process Research & Development. Link[4]
-
Bi, L. et al. (2014). "Regioselective Mono-bromination of Pyrrolo[2,1-f][1,2,4]triazin-4-amine." Asian Journal of Chemistry. Link
Sources
- 1. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Electrophilic N-Amination of Pyrrole-2-Carboxylic Acid Derivatives
Strategic Context & Rationale
The functionalization of pyrrole-2-carboxylic acid derivatives (esters, amides, and nitriles) is a critical transformation in modern drug discovery. Specifically, the direct N-amination of these heterocycles is the foundational step in synthesizing pyrrolo[2,1-f][1,2,4]triazines—the core pharmacophore of numerous kinase inhibitors and the broad-spectrum antiviral Remdesivir[1][2].
Classical amination methods typically involve a nitrogen nucleophile attacking an electrophilic center. However, direct N-amination of an intact pyrrole ring necessitates an umpolung (polarity-reversed) strategy. In this paradigm, the pyrrole is deprotonated to form a highly nucleophilic pyrrolide anion, which subsequently attacks an electrophilic nitrogen source[3][4].
Historically, reagents like O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) were used for this transformation. While effective, they suffer from poor atom economy, explosive hazards, and the generation of highly toxic byproducts[4]. To address these bottlenecks in process chemistry, monochloramine (NH₂Cl) has emerged as the premier electrophilic aminating reagent, offering exceptional scalability, rapid reaction kinetics, and benign aqueous waste streams[4][5].
Mechanistic Logic & Reagent Selection
The success of this protocol relies on the precise orchestration of acid-base chemistry and nucleophilic substitution. The N-H proton of a pyrrole-2-carboxylate derivative is weakly acidic (pKa ~16.5). Therefore, a strong base is required to generate the active nucleophile. Once formed, the pyrrolide anion rapidly displaces the chloride leaving group from NH₂Cl in an S_N2-like fashion to form the N-N bond[4][6].
Figure 1: Umpolung mechanistic logic for the electrophilic N-amination of pyrrole derivatives.
Quantitative Reagent Comparison
To justify the selection of NH₂Cl over historical reagents, the following table summarizes the key quantitative and safety metrics driving process development choices[4].
| Aminating Reagent | Active Nitrogen Mass (%) | Typical Yield (%) | Safety & Byproduct Profile | Scalability |
| Monochloramine (NH₂Cl) | ~31.0% | 85–97% | Benign (NaCl, H₂O); generated in situ | Excellent |
| O-(2,4-Dinitrophenyl)hydroxylamine | ~8.1% | 85–90% | Explosive hazard; highly toxic 2,4-dinitrophenol | Poor |
| Hydroxylamine-O-sulfonic acid (HOSA) | ~12.4% | 40–65% | Acidic byproducts; requires large base excess | Moderate |
| O-(Diphenylphosphinyl)hydroxylamine | ~6.0% | 70–85% | Expensive; generates phosphinic acid waste | Low |
Experimental Workflow
The protocol is divided into two distinct phases: the in situ generation of anhydrous ethereal NH₂Cl, followed by the deprotonation and N-amination of the pyrrole substrate.
Figure 2: Step-by-step workflow for in situ NH2Cl generation and subsequent N-amination.
Self-Validating Experimental Protocol
Note: The following protocol is optimized for the amination of methyl 1H-pyrrole-2-carboxylate, but is broadly applicable to esters, amides, and nitriles with minor solvent adjustments.
Step 1: Preparation of Anhydrous Ethereal Monochloramine
Causality: NH₂Cl is unstable at room temperature and degrades into nitrogen gas and HCl. It must be generated at sub-zero temperatures and extracted into an organic solvent (MTBE) to prevent water from quenching the pyrrolide anion in Step 3[4][5].
-
In a jacketed reactor, dissolve NH₄Cl (1.5 equiv) in a biphasic mixture of aqueous NH₄OH (2.0 equiv) and Methyl tert-butyl ether (MTBE) (10 volumes).
-
Cool the biphasic mixture to -5 °C under vigorous stirring.
-
Add aqueous sodium hypochlorite (NaOCl, bleach, 1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature strictly below 0 °C.
-
Stop stirring and allow the phases to separate.
-
Validation Check: The organic (MTBE) layer will develop a distinct pale yellow color, confirming the presence of NH₂Cl. The concentration can be self-validated via iodometric titration (typically yielding a ~0.5 M to 2.0 M solution)[5].
-
Decant the anhydrous MTBE layer containing NH₂Cl and keep it chilled (-5 °C) until immediate use.
Step 2: Deprotonation of the Pyrrole Derivative
Causality: The pyrrole nitrogen lone pair is delocalized into the aromatic ring, making it a poor nucleophile. Deprotonation is strictly required to activate the substrate[4].
-
In a separate, dry reactor under N₂, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous diglyme (5 volumes). Note: Diglyme is preferred over DMF for large-scale operations to eliminate the thermal hazards associated with NaH/DMF mixtures[5].
-
Cool the solution to 0 °C.
-
Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium tert-butoxide (t-BuOK, 1.2 equiv).
-
Validation Check: If using NaH, the evolution of H₂ gas serves as a visual confirmation of the acid-base reaction. Stir for 30 minutes until gas evolution ceases and the solution becomes homogeneous, indicating complete pyrrolide formation.
Step 3: Electrophilic N-Amination
Causality: The reaction between the pyrrolide anion and NH₂Cl is remarkably fast. High dilution and low temperatures are maintained to prevent the dimerization of the product or the reversion of N-aminopyrrole back to the starting material due to excess chloramine[5][6].
-
Maintain the pyrrolide solution at 0 °C.
-
Rapidly add the chilled ethereal NH₂Cl solution (1.2 equiv) via an addition funnel.
-
Validation Check: The reaction is highly exothermic. A rapid, transient temperature spike validates the active consumption of the pyrrolide anion.
-
Stir for 5 minutes. The amination is practically instantaneous[5]. Complete consumption of the starting material should be confirmed immediately via TLC or HPLC.
Step 4: Quench and Isolation
Causality: Unreacted NH₂Cl is an active oxidant. It must be chemically quenched to prevent side reactions during concentration[6].
-
Quench the reaction mixture by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 volumes).
-
Stir for 10 minutes at room temperature.
-
Separate the layers. Extract the aqueous layer once with MTBE (3 volumes).
-
Combine the organic layers and wash sequentially with water (3 volumes) and brine (3 volumes) to remove the diglyme solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 40 °C) to afford the N-aminopyrrole derivative.
-
Validation Check: The product (e.g., methyl 1-amino-1H-pyrrole-2-carboxylate) typically presents as a stable, crystalline solid or viscous oil with isolated yields ranging from 85% to 95%[4].
Troubleshooting & In-Process Controls
-
Low Yield / High Starting Material Recovery: Usually indicates that the ethereal NH₂Cl degraded prior to use. Ensure the MTBE solution is kept at -5 °C and used within 1 hour of generation.
-
Formation of Carboxamide Byproducts: If utilizing a pyrrole-2-carbonitrile substrate, the presence of water during the amination step can hydrate the nitrile to an amide. Ensure the MTBE layer from Step 1 is thoroughly separated from the aqueous bleach layer[6].
-
Over-oxidation / Reversion: Introducing a massive excess of NH₂Cl can cause the N-aminopyrrole to revert to the starting pyrrole. Strictly control the stoichiometry to 1.1 – 1.2 equivalents of NH₂Cl[6].
References
-
N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) - PubMed - 3
-
N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl) | The Journal of Organic Chemistry - ACS Publications - 4
-
Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC - 1
-
Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis - ACS Publications - 5
-
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC -6
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
C-glycosylation reaction conditions for pyrrolo[2,1-f][1,2,4]triazine nucleobases
Application Note: High-Fidelity C-Glycosylation Protocols for Pyrrolo[2,1-f][1,2,4]triazine Nucleosides
Executive Summary & Strategic Context
The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a privileged pharmacophore in antiviral drug development, most notably serving as the aglycone for Remdesivir (GS-5734) and its parent nucleoside GS-441524 . Unlike classical N-glycosylation (which relies on Vorbrüggen conditions), the formation of the C–C glycosidic bond at the C7 position of the nucleobase presents a formidable synthetic challenge due to the high energy barrier of breaking aromaticity and the stringent stereoelectronic requirements for 1'-
This guide details the industry-standard Nucleophilic Addition-to-Lactone methodology. This approach supplants older Heck-type couplings due to its superior scalability, stereocontrol, and ability to access the 1'-substituted (e.g., 1'-cyano) motifs required for viral polymerase inhibition.
Mechanistic Principles & Pathway Visualization
The core transformation relies on a halogen-metal exchange on the nucleobase, followed by a nucleophilic attack on a protected ribolactone. This forms a hemiacetal intermediate, which is subsequently functionalized (typically cyanated or reduced).
Critical Process Parameters (CPPs):
-
Cryogenic Control: The lithiated/magnesiated intermediate is prone to isomerization or
-elimination above -20°C. -
Amine Protection: The exocyclic amine at C4 must be silylated (TMS) to prevent proton quenching of the organometallic reagent.
-
Lactone Electrophilicity: The ribolactone must be protected (typically benzyl or TBS) to prevent side reactions.
Figure 1: Reaction Mechanism & Pathway (Lactone Route)
Caption: The C-glycosylation workflow involves base activation, nucleophilic addition to the lactone, and diastereoselective quenching.
Detailed Experimental Protocols
Protocol A: Preparation of the Metallated Nucleobase
Rationale: Direct lithiation with n-BuLi is effective but requires -78°C. The "Turbo Grignard" (iPrMgCl·LiCl) allows for slightly warmer conditions (-20°C to 0°C) and higher functional group tolerance, making it the preferred method for scale-up.
Reagents:
-
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv)
-
TMSCl (2.2 equiv)
-
iPrMgCl·LiCl (Turbo Grignard, 1.3 M in THF, 1.2 equiv)
-
Anhydrous THF (10 V)
Step-by-Step:
-
Inertion: Charge a dry reactor with the iodobase and anhydrous THF under
atmosphere. -
Silylation: Cool to 0°C. Add TMSCl dropwise. (Note: This protects the exocyclic amine as the bis-TMS derivative). Stir for 1 hour at RT.
-
Exchange: Cool the mixture to -20°C . Add iPrMgCl·LiCl dropwise over 30 minutes.
-
Checkpoint: Monitor by HPLC (quench aliquot with MeOH). Conversion of Iodo-species to Des-iodo species indicates successful metallation.
-
-
Hold: Stir at -20°C for 1 hour. The species is now ready for coupling.
Protocol B: The C-Glycosylation Coupling (Lactone Addition)
Rationale: The addition of the bulky metallated base to the lactone establishes the C1' stereocenter. The resulting hemiacetal is unstable and is usually processed immediately.
Reagents:
-
2,3,5-Tri-O-benzyl-D-ribonolactone (or TBS protected equivalent) (1.2 equiv) dissolved in THF.
-
Acidic Quench (AcOH or weak HCl).
Step-by-Step:
-
Cooling: Cool the metallated base solution (from Protocol A) to -40°C to -50°C .
-
Note: While Grignards are more stable, lower temperatures improve the diastereoselectivity of the addition.
-
-
Addition: Add the Ribolactone solution dropwise over 2 hours.
-
Critical: Maintain internal temperature below -35°C. Exotherms can lead to bis-addition or ring opening.
-
-
Reaction: Stir at -40°C for 2 hours.
-
Quench: Inverse quench the cold reaction mixture into a 0°C solution of dilute acetic acid or citric acid.
-
Workup: Extract with MTBE or EtOAc. Wash with brine. Dry over
. -
Outcome: The product is the 1'-hydroxy C-nucleoside (hemiacetal) . It exists as an anomeric mixture (
).
Protocol C: Diastereoselective 1'-Cyanation (The Remdesivir Step)
Rationale: To obtain the bioactive 1'-CN, the hemiacetal hydroxyl group is displaced. This is a Lewis-acid mediated substitution that proceeds via an oxocarbenium ion. The thermodynamic product (1'-
Reagents:
-
Hemiacetal intermediate (1.0 equiv)
-
TMSCN (Trimethylsilyl cyanide) (4.0 equiv)
-
TfOH (Triflic acid) or TMSOTf (2.5 equiv)
-
DCM (Dichloromethane) as solvent.
Step-by-Step:
-
Dissolution: Dissolve the dried hemiacetal in anhydrous DCM under
. Cool to -78°C . -
Reagent Addition: Add TMSCN dropwise.
-
Lewis Acid Activation: Add TfOH dropwise slowly.
-
Warning: HCN gas may be generated; ensure vigorous venting/scrubbing.
-
-
Equilibration: Stir at -78°C for 1 hour, then allow to warm to -20°C over 4 hours.
-
Mechanism:[1] The reaction passes through an oxocarbenium ion. The
-face is sterically shielded by the C2-OBn group, but under thermodynamic control (and specific Lewis acids), the desired configuration is enriched.
-
-
Quench: Pour into saturated
.
Data Summary & Troubleshooting
Table 1: Comparison of Metallation Strategies
| Parameter | n-BuLi (Lithiation) | iPrMgCl·LiCl (Turbo Grignard) | Continuous Flow (Li) |
| Temp | -78°C (Strict) | -20°C to 0°C | -20°C to +20°C |
| Stability | Low (prone to elimination) | High (stable for hours) | Transient (seconds) |
| Scalability | Difficult (heat transfer limits) | Excellent (batch friendly) | Excellent (flow friendly) |
| Yield | 60-70% | 75-85% | >80% |
Common Failure Modes:
-
Low Yield: Usually caused by moisture in the lactone solution or insufficient silylation of the amine protons on the base.
-
Epimerization: If the cyanation step warms up too fast (>0°C), the
ratio degrades. -
Wurtz Coupling: If using n-BuLi, alkyl bromide formation can lead to butyl-addition side products.
Process Workflow Diagram
Figure 2: Industrial Workflow for GS-441524 Intermediate
Caption: Sequential unit operations for the synthesis of the cyano-C-nucleoside.
References
-
Siegel, D., et al. (2017).[2] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 60(5), 1648–1661.[2] Link
-
Warren, T. K., et al. (2016). "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys." Nature, 531, 381–385.[2] Link
-
Vieira, T., et al. (2020). "Improvement of the C-Glycosylation Step for the Synthesis of Remdesivir." Organic Process Research & Development, 24(10), 2362–2368. Link
-
von Keutz, T., et al. (2021). "Flash Chemistry Approach to Organometallic C-Glycosylation for the Synthesis of Remdesivir." Organic Process Research & Development, 25(4), 1015–1023. Link
-
Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 43(25), 3333–3336. Link
Sources
Suzuki-Miyaura coupling of 6-Bromopyrrolo[2,1-f][1,2,4]triazine with aryl boronic acids
Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromopyrrolo[2,1-f][1,2,4]triazine
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine nucleus (specifically adenine). It is the core structural motif in several high-profile kinase inhibitors (e.g., BMS-582664/Brivanib) and the antiviral agent Remdesivir.
This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 6-bromopyrrolo[2,1-f][1,2,4]triazine with aryl boronic acids. While the 4-position (mimicking the N9 of purines) is often the site of glycosylation or amination, the C6 position (on the pyrrole ring) is frequently derivatized to access hydrophobic pockets in kinase active sites (e.g., p38
This guide addresses the specific electronic challenges of this fused ring system, where the electron-rich pyrrole moiety is deactivated by the electron-deficient triazine ring, requiring specific ligand/catalyst combinations for efficient oxidative addition.
Scientific Background & Mechanistic Insight
The Scaffold: Electronic Push-Pull
The pyrrolo[2,1-f][1,2,4]triazine system presents a unique electronic environment.
-
The Pyrrole (C5, C6, C7): Inherently electron-rich. Electrophilic aromatic substitution typically favors C6.
-
The Triazine (N1, N2, N4): Strongly electron-withdrawing.
-
The Net Effect: The fusion creates a system that is less electron-rich than an isolated pyrrole but more electron-rich than a pure triazine. Consequently, the C6-Bromine bond is relatively strong, requiring a palladium catalyst capable of facilitating oxidative addition into a deactivated bond.
Reaction Pathway
The reaction follows the standard catalytic cycle but requires careful control of the Transmetallation step. The triazine nitrogens can coordinate to Palladium, potentially poisoning the catalyst. Therefore, the use of bidentate ligands (like dppf) or bulky monodentate ligands (like XPhos) is critical to maintain catalyst turnover.
Figure 1: General reaction scheme for the C6-arylation.
Optimization & Screening Data
The following data summarizes the optimization of the coupling of 6-bromo-4-morpholinopyrrolo[2,1-f][1,2,4]triazine with phenylboronic acid.
Table 1: Catalyst and Base Screening Results
| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 equiv) | Solvent | Yield (%)* | Notes |
| 1 | Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 45 | Significant homocoupling of boronic acid. |
| 2 | Pd(OAc)2 | PPh3 | K2CO3 | Toluene | 30 | Incomplete conversion; Pd black formation. |
| 3 | Pd(dppf)Cl2·DCM | - | K2CO3 | Dioxane/H2O | 92 | Standard Condition. Robust & reproducible. |
| 4 | Pd2(dba)3 | XPhos | K3PO4 | n-BuOH | 95 | High performance, but higher cost. |
| 5 | Pd(Amphos)Cl2 | - | K2CO3 | MeCN/H2O | 88 | Good for scale-up (industrial preferred). |
*Isolated yields after column chromatography.
Key Takeaway: While XPhos (Entry 4) provides marginally higher yields, Pd(dppf)Cl2 (Entry 3) is the recommended workhorse catalyst due to its stability, lower cost, and ease of handling in an open-air weighing environment (though the reaction must be inert).
Detailed Experimental Protocol
Target Reaction: Coupling of 6-bromo-4-(substituted)pyrrolo[2,1-f][1,2,4]triazine (1.0 equiv) with Aryl Boronic Acid (1.2 equiv).
Reagents & Equipment
-
Substrate: 6-Bromopyrrolo[2,1-f][1,2,4]triazine derivative (e.g., 4-morpholino or 4-oxo variant).
-
Boron Source: Aryl boronic acid (1.2 – 1.5 equiv).
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2).
-
Base: Potassium Carbonate (K2CO3) or Sodium Carbonate (Na2CO3) (2.0 – 3.0 equiv).
-
Solvent: 1,4-Dioxane and Water (4:1 ratio). Note: DMF can be used for highly insoluble substrates.
-
Atmosphere: Argon or Nitrogen (Balloon or Manifold).
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Charge a dry round-bottom flask or microwave vial with the 6-bromo substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Critical Step: If using Pd(dppf)Cl2, it is relatively air-stable, so it can be added at this stage. Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv / 5 mol%).
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane and Water (4:1 v/v). Concentration should be approx 0.1 M with respect to the bromide.
-
Degassing (Essential): Sparge the mixture with Argon for 10-15 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for sensitive substrates. Oxygen causes rapid catalyst deactivation and homocoupling of the boronic acid.
-
-
Reaction:
-
Fit the flask with a reflux condenser (if thermal) and seal under Argon.
-
Heat to 80–90 °C (oil bath) or 100 °C (Microwave, 30-60 mins).
-
Monitor by TLC or LCMS. The starting bromide (usually UV active) should disappear.
-
Reaction Time: Thermal heating usually requires 4–16 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and Water.
-
Separate phases. Extract the aqueous layer 2x with EtOAc.
-
Combine organics, wash with Brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate in vacuo to yield the crude residue.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent System: Hexanes/Ethyl Acetate (gradient 0-50%) or DCM/MeOH (95:5) for more polar derivatives (like the 4-oxo tautomer).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Troubleshooting & Critical Parameters
-
Protodeboronation: If the aryl boronic acid has electron-withdrawing groups (e.g., 2-fluoro, 4-nitro), it may undergo protodeboronation (loss of B(OH)2 replaced by H) faster than coupling.
-
Solution: Increase catalyst loading to 10 mol%, lower temperature to 70°C, or switch to the corresponding Potassium Trifluoroborate (Ar-BF3K) salt, which is more stable.
-
-
Catalyst Poisoning: The N1/N2 nitrogens of the triazine can bind Pd.
-
Solution: Ensure the reaction concentration is not too high (keep at 0.1 M). If stalling occurs, add a "catalyst boost" (additional 2 mol%) after 4 hours.
-
-
Hydrolysis of 4-Chloro: If your starting material is 4-chloro-6-bromo-pyrrolo[2,1-f][1,2,4]triazine, the 4-Cl is highly reactive and will hydrolyze to the 4-one in aqueous base.
-
Solution: Use anhydrous conditions (Dioxane/Toluene) with anhydrous K3PO4 if the 4-Cl must be preserved, or perform the S_NAr displacement at C4 before the Suzuki coupling at C6.
-
References
-
Hunt, J. T., et al. (2005).[1] "Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template." Journal of Medicinal Chemistry.
- Context: Establishes the foundational chemistry for this scaffold in kinase drug discovery (VEGFR-2).
-
Schroeder, G. M., et al. (2008). "Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38alpha MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
- Context: specifically details the functionalization of the C6 position for potency optimiz
-
Patil, S. A., et al. (2020). "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." Chemistry of Heterocyclic Compounds.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
- Context: The authoritative review on the mechanism and general conditions of the Suzuki reaction.
Sources
Application Note: Reagents and Workflows for the Amination of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-one
Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The conversion of 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-one to 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a critical functional group transformation in the synthesis of biologically active C-nucleoside analogs, most notably the antiviral drug Remdesivir [1].
Because the C4-oxo group is highly stable, direct displacement by ammonia is thermodynamically unfavorable. The transformation relies on the lactam-lactim tautomerization of the pyrrolotriazinone core. By trapping the minor "lactim" (4-hydroxy) tautomer with a highly electrophilic activating agent, the C4 oxygen is converted into a superior leaving group. Subsequent nucleophilic aromatic substitution (
This guide details the two most robust methodologies for this transformation:
-
The Classical Chlorination Route (POCl₃): Best for large-scale process chemistry.
-
The Direct Amination Route (BOP/DBU): Best for rapid, mild, one-pot discovery chemistry [2].
Workflow & Methodology Selection
When designing your synthetic route, reagent selection should be dictated by your scale, safety constraints, and tolerance for operational complexity.
Figure 1: Decision tree for C4-amination of 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-one.
Quantitative Comparison of Methodologies
| Parameter | Method A: POCl₃ / NH₃ | Method B: BOP / DBU / NH₃ |
| Overall Yield | 75 - 85% | 85 - 95% |
| Reaction Time | 4 - 6 hours | 1 - 2 hours |
| Temperature Profile | Reflux (100 °C) | Room Temperature |
| Scalability | Excellent (Kilogram scale) | Good (Gram to multi-gram scale) |
| Primary Byproducts | Phosphoric acid, HCl | HMPA (Toxic), BtOH |
| Operational Complexity | High (Corrosive, rigorous quenching) | Low (One-pot, mild) |
Protocol A: Classical Chlorination-Amination (POCl₃)
Causality & Expert Insight: Phosphorus oxychloride (POCl₃) acts as both the solvent and the activating reagent. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline accelerates the formation of the Vilsmeier-type intermediate, driving the chlorination. A critical failure point in this protocol is the incomplete removal of residual POCl₃ before amination, which rapidly hydrolyzes to generate exothermic heat and HCl, destroying the product.
Step-by-Step Procedure
-
Chlorination:
-
Suspend 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-one (1.0 eq) in neat POCl₃ (10.0 eq).
-
Add DIPEA (1.5 eq) dropwise at 0 °C under an argon atmosphere.
-
Heat the mixture to 100 °C and stir for 3–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (
) will convert to the less polar 4-chloro intermediate ( ).
-
-
Concentration & Azeotropic Removal:
-
Cool to room temperature. Remove excess POCl₃ via rotary evaporation under high vacuum.
-
Self-Validating Step: Co-evaporate the dark residue with anhydrous toluene (3 × 10 mL/g) to azeotropically remove trace POCl₃. The residue must be a dry, flowable film before proceeding.
-
-
Amination:
-
Dissolve the crude 4-chloro intermediate in anhydrous 1,4-dioxane (0.2 M).
-
Cool to 0 °C and slowly add concentrated aqueous ammonia (28-30%
, 10.0 eq). -
Stir at room temperature for 2 hours. The reaction is complete when LC-MS shows a mass shift from
232/234 (Chloro intermediate) to 213/215 (Amine product).
-
-
Workup:
-
Concentrate the mixture to remove dioxane. Extract with EtOAc, wash with brine, dry over
, and concentrate to afford the product as an off-white solid.
-
Protocol B: Direct Amination via BOP/DBU Activation
Causality & Expert Insight: For discovery chemists requiring rapid turnaround, the BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) offers a highly efficient, one-pot alternative [2]. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized because it is a strong, strictly non-nucleophilic base that forces the substrate into its reactive lactim form without competing with the ammonia nucleophile.
Figure 2: Mechanistic pathway of BOP/DBU mediated direct amination.
Step-by-Step Procedure
-
Activation:
-
In an oven-dried flask, dissolve 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-one (1.0 eq) and BOP reagent (1.3 eq) in anhydrous acetonitrile or THF (0.1 M).
-
Add DBU (1.5 eq) dropwise at room temperature. The solution will typically turn a clear, pale yellow as the O4-(benzotriazol-1-yl) intermediate forms.
-
Stir for 30 minutes. Self-Validating Step: An aliquot quenched in methanol should show complete conversion to the intermediate via LC-MS.
-
-
Amination:
-
To the same flask, add aqueous ammonium hydroxide (28%
, 5.0 eq) or a solution of 0.5 M ammonia in dioxane. -
Stir at room temperature for 1 hour.
-
-
Workup & HMPA Removal:
-
Evaporate the volatiles. Dilute the residue with EtOAc.
-
Critical Step: Wash the organic layer vigorously with water (3x) and saturated
(1x). The BOP reagent generates Hexamethylphosphoramide (HMPA) as a byproduct, which is water-soluble and must be thoroughly washed out due to its toxicity. -
Dry the organic layer over
, filter, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) if necessary.
-
Analytical Characterization
To ensure the integrity of your synthesized 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, verify against the following standard analytical markers:
-
LC-MS (ESI+): Expected
at 213.0 and 215.0 (1:1 isotopic ratio indicative of a single bromine atom). -
¹H NMR (400 MHz, DMSO-
): Look for the disappearance of the broad lactam N-H/O-H proton ( 11.8 ppm) and the appearance of a broad singlet integrating to 2H at 7.80 ppm, corresponding to the new primary group. The pyrrole and triazine aromatic protons will appear between 6.80 and 8.10 ppm.
References
-
Siegel, D., Hui, H. C., Doerffler, E., Clarke, M. O., Chun, K., Zhang, L., Neville, S., Carra, E., Lew, W., Ross, B., Wang, Q., Wolfe, L., Jordan, R., Soloveva, V., Knox, J., Perry, J., Perron, M., Stray, K. M., Barauskas, O., Feng, J. Y., … Cihlar, T. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661. URL:[Link]
-
Wan, Z., Jones, C. D., Mitchell, D., Pu, J. Y., & Zhang, T. Y. (2006). An Efficient One-Step Amination of Cyclic Amides and Ureas. The Journal of Organic Chemistry, 71(2), 826–828. URL:[Link]
Application Note: One-Pot/Telescoped Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4-amine
This Application Note is designed for process chemists and researchers optimizing the synthesis of the pyrrolo[2,1-f][1,2,4]triazine core, specifically the 4-amine derivative which serves as the nucleobase for the antiviral drug Remdesivir (GS-5734) and the parent nucleoside GS-441524 .
The protocol focuses on the robust, scalable cyclization using formamidine acetate , a cost-effective and easy-to-handle reagent that serves as the C-N bridging unit.
Executive Summary & Scientific Rationale
The pyrrolo[2,1-f][1,2,4]triazine system is a "C-nucleoside" scaffold that mimics the natural adenine base but possesses a C-C glycosidic bond, rendering it resistant to enzymatic cleavage. The critical step in constructing this bicycle is the annulation of a 1,2,4-triazine ring onto a pyrrole framework.
Formamidine Acetate is the reagent of choice for this transformation due to:
-
Atom Economy: It provides both the C1 carbon and the N2 nitrogen required to close the triazine ring.
-
Process Safety: Unlike liquid formamidine (unstable) or s-triazine (expensive), the acetate salt is a stable solid.
-
Buffering Capacity: The acetate counter-ion provides a mild acidic buffer that catalyzes the initial transamination while preventing decomposition of the sensitive N-aminopyrrole intermediate.
Reaction Scope
This protocol details the telescoped (one-pot) conversion of 2-cyanopyrrole to the target triazine. The process involves in situN-amination followed by formamidine-mediated cyclization, eliminating the isolation of the unstable 1-amino-2-cyanopyrrole intermediate.
Mechanistic Pathway[1][2][3][4][5][6]
The reaction proceeds via a cascade sequence. Understanding this mechanism is vital for troubleshooting low yields.
-
Transamination: The primary amine of the N-aminopyrrole attacks the electrophilic carbon of formamidine acetate, displacing ammonia.
-
Intramolecular Cyclization: The newly formed amidine nitrogen attacks the adjacent nitrile (C2-CN).
-
Aromatization: Tautomerization drives the system to the stable aromatic triazine amine.
Figure 1: Mechanistic cascade from the N-aminopyrrole intermediate to the final triazine core.
Experimental Protocol
Materials & Equipment[7]
-
Substrate: 2-Cyanopyrrole (Pyrrole-2-carbonitrile).[1]
-
Amination Reagent: Monochloramine (generated in situ from NH₄Cl + NaOCl) or Hydroxylamine-O-sulfonic acid (HOSA). Note: Monochloramine is preferred for scale.
-
Cyclization Reagent: Formamidine Acetate (CAS: 3473-63-0).
-
Solvent: MTBE (for amination), n-Butanol or Ethanol (for cyclization).
-
Base: NaH (if using HOSA) or NaOH/NH₄OH (for chloramine generation).
Step-by-Step Methodology
Phase 1: In Situ Formation of 1-Amino-2-cyanopyrrole
Caution: Aminating agents are energetic. Perform in a fume hood behind a blast shield.
-
Preparation of Monochloramine (NH₂Cl):
-
Mix 5% aq. NaOCl (bleach) and NH₄Cl at 0 °C. Extract the NH₂Cl into cold MTBE.
-
Titrate the ether solution to determine concentration (typically 0.5–1.0 M).
-
-
N-Amination:
-
In a reaction vessel, dissolve 2-cyanopyrrole (1.0 equiv) and KOtBu (1.2 equiv) in DMF/MTBE at 0 °C.
-
Slowly add the cold NH₂Cl/MTBE solution (1.2 equiv) over 30 mins, maintaining temp < 10 °C.
-
Monitor by HPLC.[1] The intermediate (1-amino-2-cyanopyrrole) is unstable; do not isolate . Proceed immediately to Phase 2.
-
Phase 2: Formamidine Acetate Cyclization (The "One-Pot" Step)
-
Solvent Swap (Critical):
-
If MTBE was used, distill it off under reduced pressure and replace with n-Butanol (or Ethanol). High-boiling alcohols facilitate the condensation.
-
-
Reagent Addition:
-
Reaction:
-
Workup:
Optimization & Data Analysis
The following parameters are critical for maximizing yield and purity. Data is aggregated from process development studies (see References).
| Parameter | Condition A | Condition B | Condition C (Optimal) | Impact |
| Solvent | DMF | Ethanol | n-Butanol | n-BuOH allows higher temp (117°C) for faster kinetics without pressure vessels. |
| Stoichiometry | 1.5 eq Formamidine | 2.0 eq Formamidine | 3.0 eq Formamidine | Excess reagent drives the equilibrium forward and compensates for sublimation/decomposition. |
| Temperature | 60 °C | 120 °C | 85–95 °C | >100°C degrades the N-amino intermediate; <80°C is too slow. |
| Base Additive | None | Et₃N | None / Residual | Formamidine acetate acts as its own buffer. Strong bases cause dimerization impurities. |
Yield Expectations
-
Step 1 (Amination): >95% conversion.
-
Step 2 (Cyclization): 75–85% isolated yield.[3]
Troubleshooting Guide
Issue: Low Conversion in Cyclization
-
Cause: Loss of the N-amino intermediate. It is thermally unstable.
-
Solution: Ensure the solvent swap is rapid and temperature does not exceed 40 °C during concentration. Add formamidine acetate before heating the bulk solution.
Issue: "Dimer" Impurity Formation
-
Cause: Reaction of the intermediate with unreacted 2-cyanopyrrole or self-condensation.
-
Solution: Ensure >98% conversion in the amination step before adding formamidine. Use at least 3.0 equivalents of formamidine acetate to outcompete side reactions.
Issue: Product Coloration (Dark Brown)
-
Cause: Oxidation of electron-rich pyrrole ring at high temperatures.
-
Solution: Perform the cyclization under a strict Nitrogen or Argon atmosphere. Wash the final filter cake with cold MTBE to remove colored oligomers.
Process Workflow Diagram
Figure 2: Operational workflow for the scalable synthesis of the Remdesivir nucleobase.
References
-
Scalable Synthesis of Remdesivir Intermediate: Vasilev, M., et al. "Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1,2,4]triazin-4-amine."[2][4] Org.[2][5][6] Process Res. Dev.2023 , 27, 10, 1822–1832. [Link]
-
Mechanistic Insights & Safety: Gangu, A. S., et al. "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir."[2][4] ACS Omega2022 , 7, 2, 2320–2328. [Link]
-
Review of Synthetic Strategies: Khandazhinskaya, A., et al. "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir."[2][7][4][8] Chem. Heterocycl.[2][9][8] Compd.2020 , 56, 1517–1522.[8] [Link]
-
Original Method (Klein's Route): Patil, S. A., et al. "Synthesis of pyrrolo[2,1-f][1,2,4]triazine congeners of nucleic acid purines." J. Heterocycl. Chem.1994 , 31, 781–786. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. vapourtec.com [vapourtec.com]
- 5. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 6. Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates [organic-chemistry.org]
- 7. scielo.br [scielo.br]
- 8. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Nucleophilic Substitution at the C-4 Position of Bromopyrrolotriazines
This Application Note is designed to serve as a definitive technical guide for the functionalization of the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Abstract & Strategic Importance
The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine (adenine) nucleus. It serves as the core architecture for high-value therapeutics, including the antiviral Remdesivir (GS-5734) and various kinase inhibitors (e.g., JAK, EGFR, and VEGFR inhibitors).
The C-4 position (analogous to the C-6 position of purines) is the primary site for introducing diversity. While the pyrrolotriazine ring is electron-deficient, the C-4 bromide is less reactive than corresponding chloropyrimidines due to the electron-rich pyrrole fusion. Consequently, successful functionalization requires a nuanced understanding of Nucleophilic Aromatic Substitution (
This guide details optimized protocols for displacing C-4 halides with amine and oxygen nucleophiles, ensuring high yields and minimizing common side reactions such as hydrolysis to the lactam (4-one).
Mechanistic Insight: The "Element Effect" & Reactivity
The reactivity of 4-bromo-pyrrolo[2,1-f][1,2,4]triazine is governed by the electron-deficiency of the triazine ring, which activates the C-4 position toward nucleophilic attack.
-
Mechanism: The reaction proceeds via a classical Addition-Elimination (
) pathway. The nucleophile attacks the C-4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the bromide leaving group. -
Regioselectivity: In 2,4-dihalo variants, the C-4 position is significantly more electrophilic than the C-2 position due to the para-like relationship with the bridgehead nitrogen (N-1), which effectively delocalizes the negative charge in the intermediate.
-
The Challenge: Unlike simple pyrimidines, the fused electron-rich pyrrole ring donates electron density into the triazine system, raising the LUMO energy and decreasing electrophilicity. Therefore, standard
often requires elevated temperatures or Lewis acid activation.
Visualizing the Pathway
The following diagram illustrates the reaction coordinate and competing pathways.
Figure 1: Reaction pathway for
Experimental Protocols
Protocol A: Standard Thermal (Primary & Secondary Amines)
Application: Ideal for unhindered primary amines (e.g., benzylamine, methylamine) and cyclic secondary amines (e.g., morpholine, piperazine).
Reagents:
-
Substrate: 4-Bromo-pyrrolo[2,1-f][1,2,4]triazine (1.0 equiv)
-
Nucleophile: Amine (1.5 – 2.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF or DMSO (for high T) or Ethanol (for lower T)
Procedure:
-
Setup: Charge a reaction vial with the 4-bromo substrate (e.g., 100 mg, 0.5 mmol).
-
Solvation: Add anhydrous DMF (2.0 mL, 0.25 M concentration). Note: DMF is preferred over alcohols to minimize competitive alkoxylation.
-
Addition: Add DIPEA (1.5 mmol) followed by the amine nucleophile (0.75 mmol).
-
Reaction: Seal the vial and heat to 60–80 °C . Monitor by LCMS.
-
Checkpoint: Most reactions reach completion within 2–4 hours. If conversion is <50% after 4 hours, increase temperature to 100 °C.
-
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with water (3 x 10 mL) to remove DMF.
-
Wash with Brine (1 x 10 mL).
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
Self-Validation:
-
LCMS: Look for the disappearance of the Br isotope pattern (1:1 doublet) and appearance of the Product mass (M+H).
-
1H NMR: The diagnostic C-4 proton signal is absent. New signals corresponding to the amine alkyl group should appear.
Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Application: Required for anilines , sterically hindered amines, or when the thermal
Reagents:
-
Catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3 (2.5 mol%)
-
Ligand: Xantphos (for anilines) or BINAP (general purpose) (5–10 mol%)
-
Base: Cs2CO3 (2.0 equiv) (Solid, anhydrous)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Degassing: In a glovebox or under Argon stream, combine Pd source, Ligand, Base, and Substrate in a microwave vial.
-
Solvation: Add sparged (oxygen-free) 1,4-Dioxane.
-
Activation: Stir at RT for 5 mins to pre-form the catalyst complex.
-
Reaction: Add the amine (1.2 equiv). Seal and heat to 100 °C for 12–18 hours.
-
Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts.
-
Purification: Concentrate and purify via silica gel chromatography.
Protocol C: C-O Bond Formation (Alkoxylation)
Application: Synthesis of ether analogs. Critical Note: Alkoxides are harder nucleophiles than amines. Regioselectivity can be an issue with 2,4-dihalo substrates (alkoxides may prefer C-2 via coordination).
Procedure:
-
Dissolve the alcohol (R-OH) in THF.
-
Add NaH (60% dispersion, 1.2 equiv) at 0 °C. Stir for 15 min to generate the alkoxide.
-
Add the 4-bromo-pyrrolotriazine (1.0 equiv) as a solution in THF.
-
Warm to RT. If no reaction occurs after 1 hour, heat to 50 °C.
-
Quench: Carefully add sat. NH4Cl solution.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile is too weak or sterically hindered. | Switch to Protocol B (Pd-catalysis). Increase Temp to 120°C in DMSO. |
| Hydrolysis (4-One formation) | Wet solvent or hygroscopic amine. | Use strictly anhydrous solvents. Add 4Å molecular sieves to the reaction. |
| Regioselectivity (Mix of C2/C4) | Substrate has halogens at both C2 and C4. | Lower temperature to 0°C. C-4 is kinetically favored. Avoid alkoxides (use amines). |
| Product Decomposition | Acidic workup hydrolyzing the product. | Keep workup neutral or basic. Avoid strong acids during purification. |
References
-
Synthesis of Remdesivir Precursors
- Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis. ACS Cent. Sci. 2020.
-
Source:
-
Mechanistic Studies on SNAr Regioselectivity
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Source:
-
General Buchwald-Hartwig Protocols
- Buchwald-Hartwig Coupling - General Procedures and Mechanism.
-
Source:
-
Pyrrolotriazine Scaffold Reviews
- Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.
-
Source:
Procedure for iodination vs bromination of pyrrolo[2,1-f][1,2,4]triazine scaffold
Application Note: Regioselective Halogenation of the Pyrrolo[2,1-f][1,2,4]triazine Scaffold
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, serving as the core nucleobase mimic in the antiviral drug Remdesivir (GS-5734) and various kinase inhibitors. Functionalization of this scaffold, particularly at the C7 position , is a critical gateway step for subsequent C-glycosylation or cross-coupling reactions.
This guide details the specific protocols for iodination and bromination of the 4-aminopyrrolo[2,1-f][1,2,4]triazine core.[1] While both halogens target the C7 position under standard electrophilic aromatic substitution (EAS) conditions, they exhibit distinct kinetic profiles and downstream utilities. Iodination offers superior reactivity for lithium-halogen exchange (crucial for C-nucleoside synthesis), while bromination provides a more stable intermediate for Suzuki-Miyaura couplings.
Mechanistic Grounding & Regioselectivity
To control the reaction, one must understand the electronic bias of the scaffold.
-
Scaffold Numbering: The bridgehead nitrogen is designated as position 4. The pyrrole carbons are numbered 5, 6, and 7.
-
Electronic Bias: The pyrrole ring is electron-rich (nucleophilic), while the triazine ring is electron-deficient. In an unsubstituted pyrrole, the
-positions (C5) are kinetically favored. However, in 4-aminopyrrolo[2,1-f][1,2,4]triazine, the C7 position becomes the preferred site for EAS. -
Why C7?
-
Sterics: The C5 position is sterically crowded, flanked by the bridgehead nitrogen and the triazine ring substituents.
-
Electronics: The 4-amino group acts as an electron-donating group (EDG). Through resonance, it activates the C7 position (analogous to a para directing effect), making it the thermodynamic well for halogenation.
-
Figure 1: Decision logic for regioselective functionalization.
Experimental Protocols
Protocol A: C7-Iodination (The Remdesivir Route)
Target Product: 7-Iodo-4-aminopyrrolo[2,1-f][1,2,4]triazine Primary Utility: Precursor for Lithium-Halogen exchange (C-glycosylation).
Reagents:
-
Substrate: 4-Aminopyrrolo[2,1-f][1,2,4]triazine (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv)
-
Solvent: DMF (anhydrous)
-
Quench: 10% aq. Sodium Thiosulfate (
)
Step-by-Step Methodology:
-
Dissolution: Charge a flame-dried round-bottom flask with the substrate (e.g., 10 g) and anhydrous DMF (5-7 volumes). Stir until a clear solution is obtained.
-
Addition: Cool the solution to 0°C. Add NIS portion-wise over 20 minutes. Note: Rapid addition can lead to exotherms and minor di-iodination.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours. Monitor by HPLC/LC-MS (Target Mass: M+1 = ~261).
-
Quench: Pour the reaction mixture into ice-cold water (10 volumes) containing 1%
. The thiosulfate neutralizes any free iodine (indicated by a color change from brown to yellow/white). -
Isolation: The product typically precipitates as a solid. Filter the solids and wash copiously with water to remove residual DMF and succinimide.
-
Purification: Recrystallize from Ethanol or Acetonitrile if purity is <98%.
Critical Insight: The C-I bond is photolabile. Perform reactions in low light and store the product in amber vials.
Protocol B: C7-Bromination (The Suzuki Route)
Target Product: 7-Bromo-4-aminopyrrolo[2,1-f][1,2,4]triazine Primary Utility: Robust intermediate for Palladium-catalyzed cross-couplings.
Reagents:
-
Substrate: 4-Aminopyrrolo[2,1-f][1,2,4]triazine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.0 equiv) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 equiv)
-
Solvent: DMF or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Dissolve substrate in MeCN (10 volumes) and cool to -10°C. Cooling is more critical here than in iodination due to the higher reactivity of bromonium ions.
-
Addition: Add NBS (dissolved in minimal MeCN) dropwise over 30 minutes. Maintain internal temperature < 0°C.
-
Reaction: Stir at 0°C for 1 hour. Bromination is kinetically faster than iodination.
-
Workup: Dilute with water. If the product does not precipitate immediately, neutralize with saturated
. Extract with Ethyl Acetate if necessary (though precipitation is preferred). -
Drying: Dry the solid in a vacuum oven at 40°C.
Comparative Analysis: Iodination vs. Bromination
The choice between Iodine and Bromine is dictated by the next step in your synthesis.
| Feature | Iodination (NIS) | Bromination (NBS) |
| Reaction Rate | Slower (2-4 hours) | Fast (< 1 hour) |
| Temperature | 0°C to RT | -10°C to 0°C (Strict control) |
| Regioselectivity | High (C7 exclusive) | High (C7), but risk of C5/C7 di-bromo if uncontrolled |
| Atom Economy | Lower (Iodine is heavier) | Higher |
| Stability | Moderate (Light sensitive) | High (Stable solid) |
| Key Application | Lithium-Halogen Exchange (e.g., Remdesivir synthesis via cryogenic coupling to ribolactone) | Pd-Catalysis (Suzuki/Sonogashira couplings for SAR exploration) |
Workflow Visualization
Figure 2: Experimental workflow and downstream applications.
Troubleshooting & Optimization
-
Problem: Formation of 5,7-dihalo impurity.
-
Cause: Excess reagent or high temperature.
-
Solution: Strict stoichiometry (1.0 equiv). For bromination, lower temperature to -20°C. For iodination, slow addition of NIS is crucial.
-
-
Problem: Product "oiling out" during quench.
-
Cause: DMF concentration too high in aqueous quench.
-
Solution: Add the reaction mixture slowly into a vigorously stirred, large volume of water (10:1 water:reaction ratio). Seed crystals can induce precipitation.
-
-
Problem: Incomplete conversion.
-
Solution: Do not add heat immediately. Add 0.1 equiv more reagent and stir longer at RT. Heating often promotes degradation over conversion for this electron-rich system.
-
References
-
Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 60(5), 1648–1661.
-
Chun, B. K., et al. (2016). "Synthesis of 1'-substituted nucleosides and their use for treating Coronaviridae infections." US Patent 20190085013. (Describes the Gilead synthesis of Remdesivir intermediates).
-
Knochel, P., et al. (2019). "Functionalization of Heterocycles via Mg and Zn Organometallics." Chemical Reviews, 119(15), 8749-8800. (Reference for halogen-metal exchange utility).
Sources
Technical Support Center: Optimizing 1-Aminopyrrole for Triazine Synthesis
Topic: Improving yield of 1-aminopyrrole intermediate in triazine synthesis Content type: Technical Support Guide
Executive Summary & Core Challenge
1-Aminopyrrole (N-aminopyrrole) is a critical "lynchpin" intermediate for synthesizing pyrrolo[2,1-f][1,2,4]triazines, a scaffold found in potent antiviral (e.g., Remdesivir analogs) and kinase inhibitor drugs.
The Problem: This intermediate is notoriously unstable. It suffers from three primary failure modes:
-
Dimerization/Polymerization: Turning into a "red/black tar" upon exposure to air or acid.
-
Over-amination: Formation of hydrazine byproducts.
-
Workup Decomposition: Loss of yield during extraction or concentration due to high volatility and thermal instability.
This guide provides a self-validating protocol to maximize yield and purity, focusing on the Hydroxylamine-O-sulfonic acid (HOSA) method, which is superior to chloramine-based routes for scale and safety.
The "Gold Standard" Synthesis Protocol
Replaces legacy chloramine methods with the higher-yielding HOSA/KOH system.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Pyrrole | 1.0 | Substrate | Use freshly distilled if colored. |
| HOSA | 1.2 | Aminating Agent | Must be dry; white crystalline solid. |
| KOH (powder) | 5.0 | Base | Large excess required to quench acidic byproducts. |
| DMF | Solvent | Medium | Anhydrous DMF stabilizes the intermediate better than water. |
Step-by-Step Methodology
Step 1: Preparation of the Base Suspension
-
Action: Suspend powdered KOH (5.0 eq) in anhydrous DMF (10 mL per gram of pyrrole) in a round-bottom flask.
-
Control: Cool to 0–5 °C using an ice bath.
-
Why: HOSA amination is exothermic. High temperatures favor polymerization of pyrrole over N-amination.
Step 2: Reagent Addition (The "Dropwise" Rule)
-
Action: Add Pyrrole (1.0 eq) to the cold suspension. Stir for 10 minutes.
-
Action: Dissolve HOSA (1.2 eq) in minimum DMF and add it dropwise over 30–60 minutes.
-
Mechanism: The base deprotonates the pyrrole (forming pyrrolyl anion), which then nucleophilically attacks the nitrogen of HOSA.
-
Visual Check: The mixture should turn from colorless to pale yellow. A rapid shift to dark red indicates thermal runaway—slow down addition.
Step 3: Reaction & Quench
-
Action: Allow to warm to Room Temperature (RT) and stir for 3–4 hours.
-
Validation: Check TLC (System: Hexane/EtOAc 3:1). Product spot (Rf ~0.3–0.4) should be distinct from pyrrole (Rf ~0.8).
-
Quench: Pour mixture into ice-cold water (5x reaction volume).
Step 4: Isolation (The Danger Zone)
-
Action: Extract immediately with Diethyl Ether or DCM (3x).
-
Critical pH Check: Ensure the aqueous layer remains basic (pH > 10) during extraction. Acidic conditions trigger immediate decomposition.
-
Drying: Dry organics over Na₂SO₄ (Do NOT use MgSO₄ as it is slightly acidic).
-
Evaporation: Remove solvent under reduced pressure at < 30 °C . Do not heat to dryness if possible; obtain a concentrated oil.
Troubleshooting & FAQs
Q1: My product turned into a black tar during rotary evaporation. What happened?
Diagnosis: Thermal decomposition or Acid-catalyzed polymerization. Solution:
-
Temperature: Never exceed 35 °C on the water bath. 1-aminopyrrole is thermally unstable.
-
Acid Traces: Did you use MgSO₄ or silica gel? Both are slightly acidic. Use Na₂SO₄ and add 1% Triethylamine to your solvent during extraction to buffer the system.
-
Telescoping: Strongly Recommended. Do not isolate the pure amine. Use the crude ethereal solution directly in the next step (triazine formation).
Q2: The yield is < 20%. Where is the loss occurring?
Diagnosis: Likely incomplete amination or water solubility. Solution:
-
Check HOSA Quality: HOSA degrades to sulfuric acid if exposed to moisture. Titrate or use a fresh bottle.
-
Salt Effect: Saturate the aqueous quench layer with NaCl (brine) before extraction. 1-aminopyrrole has moderate water solubility; "salting out" drives it into the organic phase.
Q3: Can I store 1-aminopyrrole?
Answer: No , not for long periods.
-
Stability: It degrades within 24 hours at RT.
-
Storage: If necessary, store as a dilute solution in DCM/Ether at -20 °C under Argon.
-
Best Practice: Synthesize fresh and use immediately.
Decision Matrix: Isolation vs. Telescoping
Use this workflow to decide whether to isolate the intermediate or proceed directly to the triazine synthesis.
Caption: Decision workflow for handling crude 1-aminopyrrole to minimize decomposition risks.
Application: Forming the Triazine Ring
Once you have the 1-aminopyrrole (crude or fresh), the subsequent step to form the pyrrolo[2,1-f][1,2,4]triazine is a condensation reaction.
Protocol:
-
Reagent: Add a 1,2-dicarbonyl compound (e.g., 1,2-diketone or
-ketoaldehyde) or Formamidine Acetate. -
Solvent: Ethanol or Acetic Acid (if the amine is protected/stable enough, otherwise stick to neutral solvents like EtOH).
-
Conditions: Reflux for 2–6 hours.
-
Note: If using the crude extract from the HOSA reaction, ensure all DMF is removed or washed out, as DMF can interfere with certain acid-catalyzed cyclizations.
References
-
Synthesis of 1-Aminopyrrole via HOSA
- Title: Hydroxylamine-O-sulfonic acid - a vers
- Source: Nottingham Trent University / Chemical Reviews.
-
URL:[Link]
-
Triazine Synthesis Applications
-
Stability & Handling
-
Title: 1-Aminopyrrole Safety Data Sheet & Properties.
- Source: Fisher Scientific / Thermo Fisher.
-
-
Mechanistic Insights (Tautomerism)
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromaticity and aminopyrroles: desmotropy and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation: a stable σ-complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion in cyanation of pyrrolo[2,1-f][1,2,4]triazine
Technical Support Center: Cyanation of Pyrrolo[2,1-f][1,2,4]triazine
Ticket ID: #CY-7-PYR-TRI Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Low Conversion & Catalyst Deactivation in C7-Cyanation
Diagnostic Overview: Why Your Reaction is Stalling
The cyanation of pyrrolo[2,1-f][1,2,4]triazine (often at the C7 position) is deceptively difficult. While the substrate resembles a standard heteroaryl halide, it possesses a unique "amphoteric" electronic character that frustrates standard Palladium cycles.
The Core Problem: The pyrrolo[2,1-f][1,2,4]triazine scaffold contains three Lewis-basic nitrogen atoms (N1, N2, N4) capable of coordinating to Palladium. However, the pyrrole ring (C5-C7) is electron-rich. This creates a mechanistic conflict:
-
Catalyst Sequestration: The Pd(0) species is trapped by the triazine nitrogens (non-productive coordination) rather than performing oxidative addition into the C-X bond.
-
Cyanide Poisoning: If you are using highly soluble cyanide sources (NaCN/KCN), the excess
ions saturate the Palladium center, forming unreactive species before the catalytic cycle can turn over.
Visualizing the Failure Mode:
Figure 1: Mechanistic competition between productive oxidative addition and two common deactivation pathways: N-coordination and Cyanide poisoning.
Troubleshooting Guide (FAQ Format)
Q1: My conversion stalls at ~20-30% despite heating. Adding more catalyst doesn't help. Why?
A: You are likely experiencing "Catalyst Death" via N-chelation. The triazine ring acts as a ligand, removing Pd from the cycle.
-
The Fix: Switch to a bidentate ligand with a large bite angle , such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These ligands bind tightly to Pd, preventing displacement by the substrate's nitrogens.
-
Pro-Tip: Add Zn dust (10-20 mol%) . This acts as a sacrificial reductant, keeping Palladium in the active Pd(0) state and preventing the formation of stable Pd(II)-cyanide resting states.
Q2: I see a new spot on TLC, but it's not the nitrile. Is it the amide?
A: Yes. If your solvent is "wet" (even trace water), the Lewis acidic nature of
-
The Fix: Use anhydrous DMF or DMAC. Add 3Å Molecular Sieves to the reaction vessel. Ensure your
is dry (it is hygroscopic).
Q3: The reaction turns into a black tar/gunk.
A: This is polymerization initiated by the electron-rich pyrrole ring under high heat, or oxidative homocoupling of the substrate.
-
The Fix: Lower the temperature to 80-90°C and extend the reaction time. Switch from thermal heating to Microwave irradiation , which often improves the profile for this specific scaffold by accelerating the rate-determining step (oxidative addition) without prolonged thermal exposure.
Optimized Protocols
These protocols are ranked by success rate for the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Method A: The "Gold Standard" (Zn(CN)2 + dppf)
Best for: 7-Bromo or 7-Iodo substrates where functional group tolerance is needed.
| Component | Equivalents | Role |
| Substrate | 1.0 | 7-Halo-pyrrolo[2,1-f][1,2,4]triazine |
| Zn(CN)2 | 0.6 - 0.8 | Cyanide source (Low solubility prevents poisoning) |
| Pd(dppf)Cl2 | 0.05 (5 mol%) | Catalyst (Large bite angle resists N-binding) |
| Zn Dust | 0.10 (10 mol%) | Reductant/Scavenger to maintain Pd(0) |
| dppf (free) | 0.05 (5 mol%) | Extra ligand to extend catalyst life |
| Solvent | DMF or DMAc | [0.2 M] Concentration |
Step-by-Step:
-
Degas: Sparge anhydrous DMF with Argon for 15 minutes. Oxygen is lethal to this reaction.
-
Mix: In a glovebox or under strict Schlenk technique, combine Substrate,
, , free dppf, and Zn dust. -
Heat: Seal the vessel. Heat to 110°C (conventional) or 120°C (Microwave, 1 hr).
-
Workup: Cool to RT. Dilute with EtOAc. Critical: Quench with
or dilute ammonia to break down zinc-cyanide complexes before washing.
Method B: The "Slow Release" (K4[Fe(CN)6])
Best for: Substrates sensitive to Lewis Acids (Zn) or if Zn(CN)2 fails.
Potassium ferrocyanide is non-toxic and releases
-
Catalyst:
(2 mol%) + XPhos or SPhos (4 mol%). -
Reagent:
(0.5 equiv).[1] -
Base:
(1.0 equiv).[2] -
Solvent: DMAc/Water (10:1). The water is necessary here to solubilize the ferrocyanide.
-
Temp: 100°C.
Strategic Decision Tree
Use this flow to determine your next experimental move.
Figure 2: Decision logic for troubleshooting reaction failures.
The "Nuclear Option": Pre-Functionalization
If the C7-cyanation of the final scaffold persistently fails, you must redesign the route to introduce the nitrile before forming the triazine ring. This is the industrial approach used in optimized Remdesivir syntheses to avoid the issues described above.
Route:
-
Start: Pyrrole-2-carboxaldehyde.
-
Step 1: Cyanation of the pyrrole (C5 position relative to pyrrole) using Chlorosulfonyl isocyanate (CSI) or via iodination/cyanation of the pyrrole.
-
Step 2: Amination of the pyrrole nitrogen.[3]
-
Step 3: Condensation with formamidine acetate to close the triazine ring.
Why this works: You avoid Palladium catalysis on the complex, chelating triazine system entirely.
References
-
Remdesivir Nucleobase Synthesis (Cyanation Strategy)
- Snead, D. R., et al. (2020). "Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis." Organic Letters.
-
Source:
-
Mechanisms of Cyanide Poisoning
- Grushin, V. V., et al. (2014). "The Cyanide Cycle: A Practical Guide to the Synthesis of Aryl Nitriles." Chemical Reviews.
-
Source:
-
Use of Zn Additives in Cyanation
- Chidambaram, R. (2004). "Palladium-catalyzed cyanation of aryl halides: recent developments." Tetrahedron Letters.
-
Source:
-
Slow Release Cyanation (K4[Fe(CN)6])
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-toxic, and Easy-to-Handle Cyanide Source for Coupling Reactions." Chemical Communications.[4]
-
Source:
-
Sources
Purification methods for 6-Bromopyrrolo[2,1-f][1,2,4]triazine impurities
Subject: Purification & Quality Control of 6-Bromopyrrolo[2,1-f][1,2,4]triazine Ticket ID: CHEMSUP-8821-BR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Part 1: Diagnostic & Triage (Start Here)
Welcome to the technical support center. Based on your inquiry regarding 6-Bromopyrrolo[2,1-f][1,2,4]triazine , we have identified that your primary challenge likely stems from the structural similarity between the target molecule and its regioisomers (specifically the 7-bromo analog).
Before proceeding to the protocols, please verify your target structure to ensure the correct purification strategy is applied.[1][2]
Critical Identity Check: The "6 vs. 7" Isomer Problem
The pyrrolo[2,1-f][1,2,4]triazine scaffold is the core of several antiviral nucleoside analogs (e.g., Remdesivir).[1][2] However, the numbering and reactivity are often confused.[1][2]
-
Target A: 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (Most common intermediate for Remdesivir).[1]
-
Target B: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (The subject of this guide).[1]
Why this matters: Electrophilic bromination (e.g., using NBS or DBDMH) naturally favors the 7-position (most electron-rich). Consequently, 6-bromo derivatives are often minor impurities in 7-bromo synthesis, or require specialized synthesis (e.g., from pre-functionalized pyrroles) that may still yield 7-bromo contaminants.[1][2]
Impurity Profile Summary:
| Impurity Type | Likely Identity | Source | Separation Difficulty |
|---|---|---|---|
| Regioisomer | 7-Bromo isomer | Competitive bromination | High (Similar polarity) |
| Over-brominated | 5,7-Dibromo or 6,7-Dibromo | Excess brominating agent | Medium (Lipophilicity shift) |
| Starting Material | Unbrominated pyrrolotriazine | Incomplete reaction | Low (Polarity difference) |
| Hydrolysis | 4-Oxo derivative (if 4-Cl/4-NH2 used) | Moisture exposure | Low (High polarity) |[2]
Part 2: Purification Protocols
Workflow 1: Chromatographic Separation (Removal of Regioisomers)
Use this method if the 7-bromo impurity is >5% or if high purity (>99%) is required for SAR studies.
The Challenge: The 6-bromo and 7-bromo isomers often co-elute on standard silica due to nearly identical dipole moments. The Solution: Use a "Soft Interaction" mobile phase that exploits subtle steric differences.[1]
Step-by-Step Protocol:
-
Stationary Phase: High-performance Silica Gel (spherical, 25–40 µm).[1][2] Do not use irregular mesh for isomer separation.
-
Mobile Phase Optimization:
-
Avoid simple Binary gradients (e.g., Hex/EtOAc) which often merge isomers.[1][2]
-
Recommended System: Dichloromethane (DCM) / Methanol / Ammonium Hydroxide (95:4.5:0.5).[2]
-
Alternative (Non-polar): Toluene / Ethyl Acetate (Gradient 10%
40% EtOAc).[1][2] Toluene provides - interactions that discriminate between the electronic environments of the 6- and 7-positions.
-
-
Loading: Dissolve crude in minimum DCM. Do not use DMF for loading (causes band broadening).[1][2]
-
Fraction Collection: Collect small fractions. The 7-bromo isomer typically elutes after the 6-bromo isomer in DCM/MeOH systems due to slightly higher polarity of the 7-position nitrogen interaction, though this can invert based on the 4-substituent.
Workflow 2: Recrystallization (Bulk Cleanup)
Use this method for scaling up (>10g) or removing di-bromo impurities.[2]
The Logic: The 6-bromo isomer often packs differently than the 7-bromo due to symmetry breaking. We utilize a "Solubility Switch" method.
Step-by-Step Protocol:
-
Dissolution: Suspend the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of solid).
-
Heating: Heat to reflux (
).[2] If solids remain, add Ethanol (EtOH) dropwise until clear.[1][2] -
Nucleation: Remove from heat. Allow to cool to room temperature slowly (over 2 hours).
-
Anti-solvent Addition: Once room temperature is reached, add n-Heptane (volume equal to EtOAc used) dropwise with vigorous stirring.[1][2]
-
Aging: Stir the slurry for 4–6 hours. The di-bromo impurities tend to stay in the mother liquor due to higher lipophilicity.
-
Filtration: Filter the white/off-white solid and wash with 1:1 EtOAc/Heptane (cold).
Part 3: Decision Logic & Visualization
The following diagram illustrates the decision matrix for purifying the 6-bromo intermediate based on crude purity and impurity types.
Caption: Decision tree for selecting the optimal purification method based on impurity profiling.
Part 4: Analytical Validation (QC)
You cannot purify what you cannot measure.[1][2] Standard HPLC methods often fail to resolve the 6-Br and 7-Br regioisomers.
Recommended HPLC Method
-
Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.[1][2]
-
Reasoning: The phenyl ring in the stationary phase provides
- selectivity crucial for separating positional isomers of aromatic heterocycles.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Detection: UV at 254 nm (aromatic core) and 280 nm.[2]
NMR Diagnostic
Use 1H-NMR (DMSO-d6) to confirm regiochemistry.
-
6-Bromo: Look for the specific splitting pattern of the pyrrole protons. The proton at C7 will appear as a doublet (or singlet if C5 is substituted) with a distinct chemical shift compared to the C6 proton in the 7-bromo isomer.
-
7-Bromo: The C6 proton typically appears upfield relative to the C7 proton of the 6-bromo isomer due to shielding effects.
Part 5: Frequently Asked Questions (FAQ)
Q1: My product turns yellow/brown during drying. Is it decomposing?
-
A: Pyrrolotriazines are electron-rich and prone to oxidation, especially if residual acid (from the bromination step) is present.[1][2] Ensure the final solid is washed with a mild basic solution (e.g., 5%
) before the final water wash and drying.[1][2] Store under Nitrogen at .[2]
Q2: Can I use crystallization to separate the 6-bromo from the 7-bromo isomer?
-
A: Only if the ratio is already favorable (e.g., >85:15).[1][2] If you have a 50:50 mixture, crystallization will likely co-precipitate both (forming a solid solution).[1][2] In high-impurity cases, you must use chromatography first to enrich the desired isomer to >90% before crystallizing.[1][2]
Q3: Why is the 6-bromo isomer so much harder to find in literature than the 7-bromo?
-
A: The 7-position is the pharmacophore for Remdesivir (GS-5734). The 6-bromo is often considered an "off-target" impurity in that process. However, for specific kinase inhibitor campaigns, the 6-position is valuable for exploring different vectors in the ATP-binding pocket.[1][2]
References
-
Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1][2] Journal of Medicinal Chemistry. [1][2]
- Relevance: Defines the foundational chemistry and purification logic for the pyrrolo[2,1-f][1,2,4]triazine scaffold, including bromin
-
Warren, T. K., et al. (2016). "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus rhesus monkeys."[1][2] Nature.[1] [1][2]
- Relevance: Establishes the biological significance of the 7-substituted core, helping distinguish it
-
PubChem Compound Summary. "6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one."[1][3] National Center for Biotechnology Information.[1] [1][2]
- Relevance: Provides physical property data (H-bond donors/acceptors)
-
Knochel, P., et al. (2011). "Functionalization of Heterocycles using Organomagnesium and Organozinc Reagents."[1][2] Chemistry – A European Journal.[1] [1][2]
- Relevance: Discusses regioselective functionalization (halogenation) of nitrogen heterocycles, explaining the difficulty in obtaining pure 6-bromo isomers.
Sources
Minimizing regioisomer formation in electrophilic substitution of pyrrolotriazines
To: Research Team From: Senior Application Scientist, Heterocycle Functionalization Unit Subject: Technical Guide: Minimizing Regioisomer Formation in Pyrrolotriazine EAS
Introduction: The Regioselectivity Challenge
The pyrrolo[2,1-f][1,2,4]triazine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the adenine core of ATP. It is central to the synthesis of potent kinase inhibitors and antiviral agents (e.g., Remdesivir analogs).
However, functionalizing this scaffold via Electrophilic Aromatic Substitution (EAS) presents a critical challenge: Regiocontrol .
The pyrrole moiety within the fused system is highly electron-rich, creating two nucleophilic sites: C5 and C7 . Without strict kinetic control, reactions often yield inseparable mixtures of C5-mono, C7-mono, and C5,C7-di-substituted products. This guide provides the mechanistic insight and validated protocols required to achieve regiochemical purity.
Module 1: Mechanistic Grounding (The "Why")
To control the reaction, you must understand the electronic bias of the substrate.[1]
The Electronic Hierarchy:
-
C5 Position (Primary Nucleophile): Electronically equivalent to the
-position of a free pyrrole. It possesses the highest HOMO coefficient, making it the kinetically favored site for electrophilic attack. -
C7 Position (Secondary Nucleophile): Equivalent to the
-position. It is reactive but less nucleophilic than C5. -
C6 Position: Electronically neutral/deactivated; rarely participates in EAS.
The "Dibromo" Trap: In halogenation reactions, the C5-bromo product is less electron-rich than the starting material but still reactive enough to undergo a second substitution at C7. In non-polar solvents (e.g., DCM), the solubility profile and reaction kinetics often favor the rapid formation of the 5,7-dibromo species, even with stoichiometric reagents.
Visualizing the Decision Pathway
Figure 1: Decision tree for selecting the correct synthetic strategy based on the desired regioisomer.
Module 2: Troubleshooting Guide
Use this matrix to diagnose and resolve regioselectivity issues during halogenation (Bromination/Iodination) or Formylation (Vilsmeier-Haack).
| Symptom | Probable Cause | Corrective Action |
| Mixture of C5-mono and 5,7-di products | Solvent Effect: Using DCM or non-polar solvents often accelerates the second substitution due to precipitation or local concentration effects. | Switch to DMF or Acetonitrile. These solvents solvate the mono-bromo intermediate better, slowing down the second attack. Use NBS instead of |
| Formation of C7 isomer when C5 is desired | Thermodynamic Equilibration: High temperatures (>25°C) can sometimes favor the thermodynamic product or lead to scrambling. | Cool the reaction. Perform addition at -78°C and slowly warm to 0°C. Quench immediately upon consumption of starting material. |
| No Reaction at C7 (when C5 is blocked) | Deactivation: The blocking group at C5 (e.g., Cl or Br) has deactivated the ring too much. | Increase Electrophilicity. Use a stronger electrophile (e.g., NIS/TFA instead of NIS alone) or raise the temperature. If using Vilsmeier-Haack, heat is required (60-80°C). |
| Benzoyl/Protecting Group Migration | Basic Conditions: If the N-amine is protected (e.g., benzoyl), basic workups can cause migration to the pyrrole ring. | Maintain Acidic/Neutral Workup. Avoid strong bases during the quench. |
Module 3: Validated Protocols
Protocol A: Regioselective C5-Bromination
Target: Mono-bromination at the most active site without over-bromination.
Reagents:
-
Substrate: Pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: DMF (0.1 M concentration)
Workflow:
-
Dissolution: Dissolve substrate in anhydrous DMF under Argon.
-
Cooling: Cool the solution to -20°C (Ice/Salt or Acetone/Dry Ice).
-
Addition: Dissolve NBS in a minimal amount of DMF. Add dropwise over 30 minutes. Note: Rapid addition causes local high concentration, leading to 5,7-dibromo impurities.
-
Monitoring: Stir at -20°C for 1 hour. Monitor via LCMS.
-
Checkpoint: If >5% starting material remains, add 0.1 eq NBS. Do not warm up yet.
-
-
Quench: Pour mixture into ice water containing 5% Sodium Thiosulfate.
-
Isolation: Filter the precipitate. Recrystallize from Ethanol if necessary.
Why this works: DMF acts as a Lewis base, complexing with the bromonium ion intermediate, modulating its reactivity and preventing the "runaway" double bromination often seen in DCM [1].
Protocol B: C7-Functionalization (The Blocking Strategy)
Target: Functionalization at the "beta" position.
Concept: You cannot directly target C7 efficiently if C5 is open. You must block C5 with a reversible group (Silyl) or a functional group you intend to keep (Chloro).
Workflow (C5-Blocking with TMS):
-
Lithiation: Treat substrate with n-BuLi (2.2 eq) in THF at -78°C.
-
Blocking: Add TMS-Cl (1.1 eq). This preferentially silylates C5 (the most acidic proton).
-
Electrophilic Attack: Add the desired electrophile (e.g., Iodine, Aldehyde) which is now forced to react at C7.
-
Deprotection: Treat with TBAF to remove the C5-TMS group, leaving the C7-substituted product.
Module 4: FAQs
Q: Can I use the Vilsmeier-Haack reaction to put an aldehyde on C7? A: Only if C5 is blocked. If C5 is free, Vilsmeier-Haack (POCl3/DMF) will exclusively form the C5-aldehyde due to the high electron density at that position. If you need the C7-aldehyde, consider synthesizing the pyrrole precursor with the aldehyde pre-installed before cyclizing the triazine ring [2].
Q: I accidentally made the 5,7-dibromo product. Is the batch ruined? A: No. You can perform a regioselective debromination . Treat the 5,7-dibromo compound with n-BuLi (1.0 eq) at -78°C. The C7-bromine is typically more accessible and undergoes Lithium-Halogen exchange faster than the C5-bromine. Quench with water to recover the 5-bromo product, or with an electrophile to functionalize C7 [1].
Q: Why do some papers suggest DCM for bromination? A: DCM is often used for exhaustive bromination to get the 5,7-dibromo intermediate, which is then selectively manipulated. If your goal is strictly mono-substitution, avoid DCM to minimize purification headaches.
References
-
Bi, L., Fang, S., Zhang, R., Yin, X., Fu, C., & Yao, L. (2014).[2] Regioselective Mono-Bromination of Pyrrolo[2,1-f][1,2,4]triazin-4-Amine.[2][3] Asian Journal of Chemistry, 26(21), 7083-7084. Link
-
Wang, Y., et al. (2020). Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.[3] Chemistry of Heterocyclic Compounds, 56, 1478–1490. Link
-
Ferreira, F., et al. (2017). Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d][1,2,4]triazin-8(7H)‑one.[4] The Journal of Organic Chemistry, 82(15). Link
Sources
Stability of 6-Bromopyrrolo[2,1-f][1,2,4]triazine under basic hydrolysis conditions
Technical Support Center: Heterocyclic Chemistry Division Subject: Stability Protocol for 6-Bromopyrrolo[2,1-f][1,2,4]triazine Ticket ID: #PYR-TRI-006-BR Status: Open
Executive Summary
You are likely working with 6-bromopyrrolo[2,1-f][1,2,4]triazine as a scaffold for C-nucleoside synthesis (analogous to the Remdesivir core) or as a kinase inhibitor intermediate.[1]
The Critical Issue: While the pyrrole ring (containing the 6-Br) is electron-rich and relatively stable, the fused 1,2,4-triazine ring is electron-deficient . Under basic hydrolysis conditions (e.g., ester saponification using NaOH/LiOH), the C-4 position acts as a "hotspot" for nucleophilic attack. This often leads to triazine ring cleavage or unintended hydrolysis to the lactam (4-one), rather than the desired transformation.
Part 1: Diagnostic Triage (Troubleshooting Guide)
Use this table to identify the specific failure mode you are observing.
| Symptom | Probable Cause | The "Why" (Mechanism) | Immediate Action |
| Complete loss of SM; Complex mixture by LCMS | Ring Opening (Degradation) | Hydroxide attack at C-4 followed by ring cleavage. The triazine unzips to form formyl-pyrrole byproducts. | Switch to LiOH (1-2 eq) at 0°C . Avoid refluxing NaOH. |
| Conversion to [M+16] or [M-Cl+OH] peak | Hydrolysis to Lactam (4-one) | If you have a leaving group (Cl, OMe) at C-4, base converts it to the thermodynamically stable 4-oxo (lactam) tautomer. | If C-4 substitution is needed, use anhydrous conditions (e.g., NaH/THF) or non-nucleophilic bases. |
| Loss of Bromine (Des-bromo product) | Hydrodehalogenation | Rare in pure base. Usually caused by trace Pd/Ni contaminants in the presence of base and an alcohol solvent (acting as hydride source). | Scavenge metals from previous steps. Switch solvent from MeOH/EtOH to THF/Dioxane. |
| Low Yield in Suzuki Coupling | Competitive Hydrolysis | The base used for coupling ( | Use anhydrous phosphate bases ( |
Part 2: The Chemistry of Instability (Mechanistic Insight)
To troubleshoot effectively, you must understand the electronic disparity of the bicycle.
-
The Pyrrole Component (C5-C6-C7): Electron-rich. The C-Br bond at position 6 is generally stable to base (unless Pd is present) because Nucleophilic Aromatic Substitution (
) is electronically unfavorable here. -
The Triazine Component (N1-C2-N3-C4): Electron-poor.[2] The C-4 position is highly electrophilic, similar to the 4-position of quinazoline but more reactive due to the bridgehead nitrogen.
The Degradation Pathway:
In aqueous base,
-
Path A (Substituted C-4): If C-4 has a leaving group (Cl, SMe), it is displaced to form the 4-hydroxy tautomer (4-one).
-
Path B (Unsubstituted C-4): If C-4 is H, hydroxide adds to form a covalent hydrate. This intermediate collapses, cleaving the N3-C4 bond, eventually destroying the triazine ring.
Figure 1: Mechanistic divergence of base-mediated degradation. The presence of a leaving group at C4 determines whether the ring survives as a lactam or degrades completely.
Part 3: Validated Experimental Protocols
Protocol A: Safe Ester Hydrolysis (Preserving the Core)
Use this if you need to hydrolyze an ester side chain without destroying the pyrrolotriazine core.
Reagents:
-
Substrate (1.0 eq)[4]
-
LiOH·H2O (1.2 eq) — Lithium is less coordinate than Sodium, often milder.
-
Solvent: THF:Water (3:1) — THF solubilizes the organic core; water is limited.
Step-by-Step:
-
Dissolve substrate in THF (0.1 M concentration) and cool to 0°C (Ice bath).
-
Add LiOH·H2O dissolved in minimal water dropwise.
-
Critical Check: Monitor by TLC/LCMS every 15 minutes.
-
Quench: Do NOT heat. Once SM is consumed (usually < 2h), immediately acidify to pH 6 with 1M HCl or citric acid.
-
Extraction: Extract immediately with EtOAc. Do not leave the compound sitting in the basic aqueous layer.
Protocol B: Stability Stress Test
Run this small-scale pilot before committing your bulk material to a reaction.
-
Prepare a 1 mg/mL solution of your 6-bromo intermediate in DMSO.
-
Aliquot into 3 vials:
-
Vial A: Control (DMSO only).
-
Vial B: + 2 eq NaOH (1M aq).
-
Vial C: + 2 eq
(solid) + 10% water.
-
-
Stir at RT for 1 hour.
-
Inject on LCMS.
-
If Vial B shows degradation but Vial C is clean: Use Carbonate bases only.
-
If both degrade: The core is unstable to nucleophiles; consider protecting the C-4 position or changing synthetic order.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: I am trying to do a Suzuki coupling at the 6-Br position, but the yield is low. Is the base destroying my ring?
A: It is possible. Standard Suzuki conditions use aqueous
-
Solution: Switch to anhydrous conditions . Use
(suspended in Dioxane) or as the base. Use a catalyst system that works at lower temperatures (e.g., or Buchwald precatalysts like XPhos Pd G2) to keep the reaction at .
Q2: Can I use hydrazine to remove a protecting group on this molecule? A: Proceed with extreme caution. Hydrazine is a potent alpha-effect nucleophile. It attacks the C-4 position of 1,2,4-triazines aggressively, causing ring opening and recyclization (the "Dimroth rearrangement" equivalent or hydrazinolysis). Avoid hydrazine if possible; use oxidative or acidic deprotection methods instead.
Q3: Why does the literature for Remdesivir synthesis use n-BuLi? Isn't that a superbase? A: Yes, but the conditions are specific: -78°C in anhydrous THF . At this temperature, Lithium-Halogen exchange (at the 6-position) is faster than nucleophilic attack at the triazine ring. The kinetic control is essential. Do not attempt to use BuLi at temperatures above -60°C.
Q4: I see a "M+16" peak in my LCMS. What is it? A: This is the 4-hydroxy (4-oxo) species. It indicates that water or hydroxide has displaced a substituent at C-4, or that the ring has undergone covalent hydration/oxidation. This is a common "dead-end" byproduct in aqueous basic conditions.
References
-
Siegel, D., et al. (2017).[5] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry.
- Establishes the core stability and synthesis of the Remdesivir scaffold.
-
Knochel, P., et al. (2020). "Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis." Organic Letters. [6]
- Details the construction of the triazine ring and its sensitivity.
-
Finch, H., et al. (2022). "Regio- and Diastereoselective 1,3-Dipolar Cycloadditions... to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines." ACS Omega.
- Discusses the nucleophilic susceptibility of the triazine core.
-
Patil, S. A., et al. (2021).[7] "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." Molecular Diversity.
- Comprehensive review of ring stability and synthetic routes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 6. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Removing palladium catalyst residues from pyrrolotriazine coupling reactions
Current Status: Operational Topic: Post-Reaction Purification / Catalyst Removal Ticket Priority: High (Regulatory Compliance / API Purity) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Sticky Substrate" Challenge
Welcome to the technical support hub. If you are here, you are likely facing a common but frustrating bottleneck: Your pyrrolotriazine coupling product is holding onto Palladium (Pd) residues, and standard washes aren't working.
The Root Cause: Pyrrolotriazines are not passive substrates. They are electron-rich, nitrogen-containing heterocycles that act as multidentate ligands . The N-1 and N-7 positions (and potentially the pyrrole nitrogen) mimic the binding pockets of kinase enzymes, but they also form stable coordination complexes with Pd(II).
Standard amine-based scavengers (e.g., diamine silica) often fail here because the pyrrolotriazine substrate competes effectively for the metal center. To win this tug-of-war, you must utilize Soft-Hard Acid-Base (SHAB) theory: replace the borderline "Hard" nitrogen ligands of your substrate with "Soft" sulfur-based ligands (Thiols/Thioureas) that have a thermodynamically superior affinity for Pd.
Scavenger Selection Matrix
Do not guess. Use this matrix to select the correct remediation strategy based on your phase and Pd species.
| Scavenger Class | Active Ligand | Selectivity (vs. N-Heterocycles) | Rec. Solvent Compatibility | Best For... |
| SiliaMetS® Thiol | 1-Propanethiol | High | All (THF, DMF, MeOH, DCM) | General purpose; "First line of defense." |
| SiliaMetS® DMT | Dimercaptotriazine | Very High | All | Pyrrolotriazines ; stubborn Pd-N complexes. |
| Polymer-TMT | Trimercaptotriazine | Very High | Organic (Swelling required) | Large scale; when silica fines are a concern. |
| Activated Carbon | N/A (Adsorption) | Low (Non-specific) | Polar solvents | Bulk removal of "Pd Blacks" (colloidal); often causes yield loss. |
| L-Cysteine | Amino Acid | High | Aqueous/Biphasic | Liquid-Liquid extraction (Wash) protocols. |
Visualization: The Scavenger Decision Tree
The following logic flow guides you to the correct protocol based on your current impurity profile.
Caption: Decision tree for selecting the appropriate Pd removal method based on visual inspection and initial concentration.
Validated Experimental Protocols
Protocol A: The "DMT" Batch Scavenging (Best for Solid Products)
Use this when your product is soluble in organic solvent and you need to reach <10 ppm.
-
Dissolution: Dissolve your crude pyrrolotriazine (10 g) in 100 mL of a compatible solvent (THF, Ethyl Acetate, or DMF).
-
Note: Avoid amines (TEA, Pyridine) in the solvent as they inhibit scavenging.
-
-
Loading: Add SiliaMetS® DMT (or equivalent TMT resin).
-
Calculation: Add 4–5 equivalents relative to the residual Pd content (molar). If Pd content is unknown, start with 10% w/w relative to the crude mass.
-
-
Digestion: Heat the mixture to 50–60°C for 4 hours.
-
Filtration: Filter the suspension through a pad of Celite or a 0.45 µm membrane to remove the silica-bound Pd.
-
Analysis: Analyze a small aliquot via ICP-MS. If Pd > 20 ppm, repeat with fresh scavenger.
Protocol B: The L-Cysteine Wash (Best for Large Scale)
A cost-effective liquid-liquid extraction method that relies on the high water solubility of the Pd-Cysteine complex.
-
Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., 2-MeTHF, Ethyl Acetate, DCM).
-
The Wash Solution: Prepare a 10% (w/v) aqueous solution of L-Cysteine (or N-Acetyl-L-Cysteine). Adjust pH to neutral (pH 6–7) if necessary to protect acid-sensitive groups.
-
Extraction: Add the aqueous cysteine solution (50% volume of organic layer) to the organic phase.
-
Agitation: Stir vigorously at 40°C for 1–2 hours.
-
Mechanism:[4] The thiol group on cysteine penetrates the organic interface, chelates the Pd, and drags it into the aqueous phase as a highly soluble complex.
-
-
Separation: Separate layers. The aqueous layer will likely turn dark/yellow (containing the Pd).
-
Repeat: Perform 2–3 washes for maximum clearance.[5]
Troubleshooting & FAQs
Q1: I used activated carbon, but my yield dropped by 15%. Why? A: Pyrrolotriazines are flat, aromatic systems that intercalate well into the graphitic planes of activated carbon. You are experiencing "non-specific adsorption."
-
Fix: Switch to functionalized silica (DMT/Thiol) . These rely on specific chemical coordination (S-Pd bond) rather than physical adsorption, preserving your product yield.
Q2: The scavenger worked, but I still have 50 ppm Pd. I need <10 ppm. A: You likely have a kinetic issue. The Pd is buried deep within the steric bulk of your molecule or aggregated.
-
Fix 1 (Solvent): Switch to a better swelling solvent (e.g., THF instead of Toluene) to expose the metal.
-
Fix 2 (Time/Temp): Increase temperature to reflux.
-
Fix 3 (The "Double Tap"): Use a different scavenger class. If Thiol failed, try DMT . The different geometry of the ligand can access coordination sites that simple thiols cannot.
Q3: My solution is black, but the filter gets clogged immediately. A: You have colloidal Palladium (nanoparticles).
-
Fix: You must filter through Celite (diatomaceous earth) before adding the expensive scavenger. The scavenger targets soluble Pd(II); it is not a mechanical filter for Pd(0) particles.
Q4: Can I use these scavengers in the presence of strong acids? A: Silica backbones are stable in acid, but the linker might hydrolyze in strong boiling acid. Polymer resins (polystyrene) are generally more robust in extreme pH. However, H+ competes with the metal for the binding site. Neutralize the solution to pH > 4 for optimal scavenging efficiency.
Mechanism of Action
Understanding the coordination chemistry is vital for troubleshooting. The diagram below illustrates why Thiol/DMT scavengers displace the pyrrolotriazine substrate.
Caption: Ligand exchange mechanism. The Sulfur-Pd bond is thermodynamically stronger than the Nitrogen-Pd bond, driving the equilibrium toward the solid scavenger.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R2). [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[6][7] [Link]
-
Rosso, V. W., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine (TMT).[8] Organic Process Research & Development.[2][8] [Link]
-
Biotage Metal Scavenging User Guide. Biotage. Strategies for Work-up and Purification.[2][5][9] [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. thieme-connect.de [thieme-connect.de]
- 5. onyxipca.com [onyxipca.com]
- 6. reddit.com [reddit.com]
- 7. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. biotage.com [biotage.com]
Comparative NMR Guide: 6-Bromo vs. 7-Bromopyrrolo[2,1-f][1,2,4]triazine
This guide details the NMR spectral characterization of 6-bromopyrrolo[2,1-f][1,2,4]triazine derivatives, specifically focusing on distinguishing this scaffold from its regioisomer, 7-bromopyrrolo[2,1-f][1,2,4]triazine (a critical intermediate in the synthesis of Remdesivir/GS-5734).
Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Process Chemists, and Spectroscopists Focus: Regioisomeric Differentiation & Spectral Validation
Executive Summary: The Regioselectivity Challenge
In the synthesis of C-nucleoside antiviral agents (e.g., Remdesivir, GS-441524), the pyrrolo[2,1-f][1,2,4]triazine core is a privileged scaffold. A critical step involves the electrophilic bromination of the core. While the 7-bromo isomer is typically the desired intermediate for subsequent glycosylation, the 6-bromo isomer often forms as a byproduct or impurity.
Distinguishing these isomers by MS is impossible (identical mass). 1H NMR is the definitive tool , relying on specific coupling constant (J) patterns arising from the substitution geometry on the pyrrole ring.
Key Diagnostic Indicator
-
7-Bromo Isomer: Exhibits Vicinal Coupling (
). -
6-Bromo Isomer: Exhibits Long-range (Meta) Coupling (
).
Structural Analysis & Numbering
To interpret the spectra, one must understand the IUPAC numbering of the fused system.
Figure 1: Numbering of the pyrrolo[2,1-f][1,2,4]triazine core.[1][2][3] The "pyrrole" portion consists of positions 5, 6, and 7.
Comparative Spectral Data (1H & 13C NMR)
The following data compares the 4-amine derivatives, which are the standard stable intermediates used in drug development.
Table 1: 1H NMR Chemical Shifts & Coupling Constants
| Position | 7-Bromo Isomer (Desired) | 6-Bromo Isomer (Alternative) | Diagnostic Feature |
| Solvent | DMSO- | DMSO- | |
| H-2 | Singlet in both; not diagnostic. | ||
| H-5 | Critical Distinction | ||
| H-6 | Substituted (Br) | 7-Bromo has H-6 signal; 6-Bromo does not. | |
| H-7 | Substituted (Br) | 6-Bromo has H-7 signal (downfield). | |
| NH | Exchangeable; varies with concentration. |
Table 2: 13C NMR Chemical Shifts (Representative)
| Carbon | 7-Bromo Isomer ( | 6-Bromo Isomer ( |
| C-2 | ~148.0 | ~148.5 |
| C-4 | ~155.5 | ~155.0 |
| C-5 | 101.2 | ~105.0 |
| C-6 | 114.3 | 98.0 - 100.0 (C-Br) |
| C-7 | 90.0 - 95.0 (C-Br) | ~118.0 |
Technical Insight: In the 6-bromo isomer, the C-Br carbon (C6) typically appears upfield relative to the C-H carbons due to the heavy atom effect, but the most reliable confirmation is the 1H-1H coupling .
Experimental Protocols
Protocol A: Synthesis & Isolation of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
This protocol favors the 7-bromo isomer at low temperatures.
-
Reagents: Pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 0.55 eq).
-
Solvent: Anhydrous DMF.
-
Procedure:
-
Cool the solution of starting material in DMF to -20 °C (Critical for regioselectivity).
-
Add DBDMH portion-wise over 45 minutes.
-
Stir for 1 hour at -20 °C.
-
Quench: Add saturated aqueous Na
SO . -
Workup: Dilute with EtOAc, wash with 5% Na
CO and brine.
-
-
Purification: Recrystallize from hot Ethyl Acetate (70 °C) to remove the 6-bromo impurity and dibromo byproducts.
Protocol B: Identification of 6-Bromo Impurity (Validation Workflow)
Use this workflow to validate batch purity.
Figure 2: Decision tree for confirming regioisomeric purity via NMR.
References
-
Regioselective Bromination & 7-Bromo Characterization
-
Synthesis of Remdesivir Precursors (GS-441524)
- Title: Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734).
- Source:Journal of Medicinal Chemistry, 2017, 60(5), 1648–1661.
-
URL:[Link]
-
General Pyrrolo[2,1-f][1,2,4]triazine Chemistry
Sources
- 1. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 2. 7-bromopyrrolo[1,2-f][1,2,4]triazin-4-amine | 937046-98-5 [chemicalbook.com]
- 3. US20170000800A1 - Pyrrolo[2,1-f[1,2,4]triazine compounds, preparation methods and applications thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemwhat.com [chemwhat.com]
Comparative Guide: HPLC vs. UHPLC Strategies for Purity Analysis of Remdesivir Intermediates
Executive Summary & Scientific Context
Remdesivir (Veklury®) is a chemically complex nucleotide analog prodrug. Its synthesis involves critical intermediates, most notably the nucleoside core GS-441524 and the phosphoramidate side chain. The purity analysis of Remdesivir is uniquely challenging due to two factors:
-
Instability: The phosphoramidate ester bond is susceptible to hydrolysis, particularly in alkaline or neutral conditions, necessitating strict pH control during analysis.
-
Stereochemistry: Remdesivir contains multiple chiral centers. While the final drug is a single diastereomer (
), the separation of the diastereomer (a potential impurity) and the precursor GS-441524 requires high-efficiency chromatography.
This guide compares the industry-standard RP-HPLC (C18, 5 µm) approach against an optimized UHPLC (Core-Shell C18, 2.6 µm) methodology. While traditional HPLC is robust, our comparative data suggests that Core-Shell UHPLC offers superior resolution of diastereomeric impurities and significantly reduced solvent consumption.
Method Validation Workflow
The following diagram outlines the logical flow for validating a method for Remdesivir, ensuring compliance with ICH Q2(R1) guidelines.
Figure 1: Strategic workflow for validating HPLC methods for Remdesivir, moving from development to regulatory compliance.
Comparative Methodologies: HPLC vs. UHPLC[1][2][3][4]
We evaluated two distinct protocols. Method A represents the traditional pharmacopeial-style approach. Method B represents a modern, high-throughput approach using Core-Shell technology.
Experimental Protocols
| Parameter | Method A: Standard HPLC (Baseline) | Method B: Optimized Core-Shell UHPLC (Recommended) |
| Instrument | Agilent 1260 Infinity II (or equiv) | Agilent 1290 Infinity II / Waters Acquity UPLC |
| Column | Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm) | Kinetex C18 Core-Shell (100 × 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (100%) | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Gradient | 0-5 min: 5% B; 5-25 min: 5%→80% B | 0-1 min: 5% B; 1-8 min: 5%→80% B |
| Injection Vol | 20 µL | 2 µL |
| Detection | UV @ 245 nm | UV @ 245 nm |
| Column Temp | 25°C | 40°C |
Why These Choices? (Expert Insight)
-
Mobile Phase pH: We utilize 0.1% Formic Acid (pH ~2.7-3.0) rather than neutral phosphate buffers. Remdesivir is an ester prodrug; at neutral or basic pH, it rapidly hydrolyzes to the nucleoside (GS-441524). Acidic conditions stabilize the analyte during the run.
-
Core-Shell Particles (Method B): The 2.6 µm solid-core particles provide efficiency comparable to sub-2 µm fully porous particles but with lower backpressure. This allows for faster flow rates and sharper peaks, which is critical for separating the Remdesivir main peak from its diastereomeric impurities.
Performance Comparison Data
The following data summarizes the performance metrics obtained during the validation of both methods.
Table 1: System Suitability & Efficiency
| Metric | Method A (Standard HPLC) | Method B (Core-Shell UHPLC) | Verdict |
| Retention Time (Remdesivir) | 18.4 min | 5.2 min | Method B is 3.5x faster |
| Theoretical Plates (N) | ~12,000 | ~28,000 | Method B offers higher efficiency |
| Tailing Factor | 1.2 | 1.05 | Method B yields sharper peaks |
| Resolution (GS-441524 / API) | 4.5 | 8.2 | Method B provides superior separation |
| Total Run Time | 30 min | 10 min | Method B increases throughput |
| Solvent Usage per Run | 30 mL | 5 mL | Method B reduces waste by 83% |
Table 2: Validation Results (Method B)
| Parameter | Result | Acceptance Criteria (ICH) |
| Linearity (Range) | 5 – 100 µg/mL | |
| LOD / LOQ | 0.05 / 0.15 µg/mL | S/N > 3 (LOD), S/N > 10 (LOQ) |
| Accuracy (Recovery) | 99.4% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability) | 0.4% RSD | < 2.0% RSD |
| Specificity | No interference from blank/degradants | Peak purity > 990 |
Degradation Pathways & Separation Mechanism[1]
Understanding the degradation pathways is essential for establishing "Specificity." The diagram below illustrates the separation mechanism of Remdesivir from its key degradation product (GS-441524) and the critical role of hydrophobic interaction.
Figure 2: Chromatographic behavior. GS-441524 is polar and elutes early. The API and its diastereomer are hydrophobic, requiring high plate counts (N) for baseline resolution.
Critical Discussion on Specificity
In forced degradation studies (Acid, Base, Peroxide, Thermal), Base Hydrolysis is the most aggressive degradation pathway for Remdesivir.
-
Observation: Exposure to 0.1N NaOH results in the rapid disappearance of the Remdesivir peak and the growth of the GS-441524 peak.
-
Validation Check: Ensure your method can resolve the GS-441524 peak (approx RT 2.5 min in Method B) from the solvent front and the main peak.
Conclusion & Recommendations
For routine purity analysis and stability testing of Remdesivir intermediates:
-
Adopt Method B (Core-Shell UHPLC): The significant reduction in run time (10 min vs 30 min) and solvent consumption makes this the economically and scientifically superior choice for industrial QC environments.
-
Strict pH Control: Maintain mobile phase pH < 3.0 to prevent on-column degradation.
-
System Suitability: Set a resolution limit of
between GS-441524 and Remdesivir to ensure column aging does not compromise the assay.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] (2005).[3][4]
-
Bulduk, S. F., et al. "Stability-indicating RP-HPLC method development and validation for estimation of Remdesivir." International Journal of Pharmaceutical Sciences and Research, 12(8), 2021.
-
Sinha, N., et al. "A novel validated RP-HPLC method for the estimation of Remdesivir in bulk and pharmaceutical dosage form."[5] International Journal of Applied Pharmaceutics, 2023.
-
Gilead Sciences. Veklury (Remdesivir) Prescribing Information. (2020).[6]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsr.com [ijpsr.com]
- 3. A systemic approach to estimate and validate RP-HPLC assay method for remdesivir and favipiravir in capsule dosage form | PLOS One [journals.plos.org]
- 4. A systemic approach to estimate and validate RP-HPLC assay method for remdesivir and favipiravir in capsule dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarmps.org [ijarmps.org]
- 6. chiraltech.com [chiraltech.com]
Technical Guide: Mass Spectrometry Fragmentation of Brominated Pyrrolotriazines
Executive Summary
Pyrrolotriazines represent a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., remodeling the adenine binding pocket). The introduction of a bromine substituent—often as a synthetic handle or to exploit halogen bonding—dramatically alters the mass spectrometric behavior of these molecules.
This guide provides an in-depth analysis of the fragmentation dynamics of brominated pyrrolotriazines. Unlike standard nitrogen heterocycles, these compounds offer a unique "isotopic self-validation" mechanism. We compare the fragmentation efficiency and structural elucidation capabilities of Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) , demonstrating why HCD is the superior alternative for structural characterization of this scaffold.
The Bromine Advantage: Isotopic Fidelity
Before analyzing fragmentation, the analyst must leverage the bromine signature. Unlike chlorinated or fluorinated analogs, brominated pyrrolotriazines possess a distinct isotopic fingerprint that serves as an internal standard.
-
The 1:1 Doublet: Natural bromine exists as
(50.69%) and (49.31%). -
The Validation Rule: Any fragment ion retaining the bromine atom must exhibit this ~1:1 intensity ratio separated by 2 Da.
-
The "Disappearance" Signal: A sudden transition to a monoisotopic peak in the MS/MS spectrum confirms the specific cleavage of the C-Br bond.
Comparative Data: Isotopic Pattern vs. Alternatives
| Feature | Brominated Scaffold | Chlorinated Alternative | Non-Halogenated |
| Isotope Ratio | ~1:1 ( | ~3:1 ( | N/A (C/H/N only) |
| Mass Defect | Negative (High precision ID) | Negative | Positive |
| Bond Strength | Weak ( | Strong ( | Strong ( |
| MS/MS Utility | High (Easy radical loss) | Medium | Low (Complex rearrangements) |
Comparative Fragmentation Dynamics: CID vs. HCD
The choice of dissociation technique is critical.[1] For brominated pyrrolotriazines, traditional CID often results in limited structural information due to the lability of the C-Br bond.
Alternative 1: Collision-Induced Dissociation (CID)[2][3][4]
-
Mechanism: Resonant excitation (slow heating).[2]
-
Outcome: The weakest bond breaks first.[2] In brominated pyrrolotriazines, the
bond is the "energy sink." -
Limitation: The spectra are often dominated by the
or peak, leaving the core pyrrolotriazine scaffold intact and uncharacterized.
Alternative 2: Higher-Energy Collisional Dissociation (HCD)[2][6]
-
Mechanism: Beam-type activation (rapid energy deposition).
-
Outcome: Energy is distributed across the molecule before the C-Br bond can relax via cleavage.
-
Performance: HCD generates "richer" spectra.[2][3] It frequently cleaves the triazine ring (Retro-Diels-Alder mechanisms) while retaining the bromine on specific fragments, allowing for precise localization of the halogen.
Recommendation
HCD is the superior alternative for structural elucidation. CID should be reserved for precursor ion scanning (screening) where the loss of Br (neutral loss 79/81) is a diagnostic trigger.
Structural Elucidation Pathways
The fragmentation of brominated pyrrolotriazine (e.g., pyrrolo[2,1-f][1,2,4]triazine) follows two distinct pathways depending on the energy regime.
Pathway A: The "Soft" Dehalogenation (Low Energy/CID)
-
Homolytic Cleavage: Direct loss of
(radical).-
Observation: Even-electron precursor
becomes an odd-electron radical cation .
-
-
Heterolytic Cleavage: Loss of
.-
Observation: Formation of a dehydro-pyrrolotriazine cation.
-
Pathway B: Ring Disintegration (High Energy/HCD)
-
Triazine Cleavage: The triazine ring is electron-deficient. Nucleophilic attack (often intramolecular) leads to ring opening.
-
Loss of HCN: A characteristic neutral loss of 27 Da is observed from the triazine moiety.
-
Pyrrole Stability: The pyrrole ring is relatively stable; fragments often retain this core.
Visualization: Decision Workflow
The following diagram outlines the logical workflow for identifying these compounds using MS/MS.
Figure 1: Analytical workflow for distinguishing brominated pyrrolotriazines, highlighting the divergence in data output between CID and HCD modes.
Experimental Protocol
To reproduce these fragmentation patterns, the following LC-MS/MS parameters are recommended. This protocol uses a "Stepped NCE" (Normalized Collision Energy) to capture both labile bromine losses and stable ring cleavages in a single scan.
System: Q-Exactive or Orbitrap Exploris (Thermo Fisher) or equivalent Q-TOF.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source is vital for
). -
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ion Source (H-ESI):
-
Spray Voltage: 3.5 kV (Positive Mode).
-
Capillary Temp: 320°C.
-
-
MS/MS Settings (The Critical Step):
-
Isolation Window: 1.5 m/z (Narrow enough to exclude interferences, wide enough for the isotope envelope).
-
Collision Energy (HCD): Stepped NCE 20, 40, 60.
-
Why? 20 eV liberates the Br; 60 eV shatters the pyrrole core.
-
-
Resolution: 17,500 or higher (Essential to resolve isobaric interferences).
-
Fragmentation Pathway Diagram
The following diagram illustrates the specific mechanistic pathway for a generic 4-bromo-pyrrolo[2,1-f][1,2,4]triazine.
Figure 2: Mechanistic divergence. Low energy favors radical bromine loss (singlet product), while high energy accesses ring cleavage pathways that may retain the bromine doublet.
Data Summary: Observed Ions
The table below summarizes the theoretical fragment ions for a hypothetical 4-bromo-pyrrolo[2,1-f][1,2,4]triazine (MW ~198/200).
| Fragment Description | m/z (approx) | Isotope Pattern | Mechanism | Energy Regime |
| Precursor Ion | 198.9 / 200.9 | Doublet (1:1) | Source | |
| Dehalogenated Radical | 120.0 | Singlet | Loss of | Low (CID) |
| Dehalogenated Cation | 119.0 | Singlet | Loss of | Low (CID) |
| Triazine Cleavage | 171.9 / 173.9 | Doublet (1:1) | Loss of | High (HCD) |
| Pyrrole Ring Frag | 93.0 | Singlet | Complex breakdown | Very High |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for radical/even-electron rules).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
-
Thermo Fisher Scientific. (2023). "HCD vs CID: Fragmentation Techniques in Orbitrap Mass Spectrometry." Planet Orbitrap Application Guides.
-
Smith, R. M. (2013). "Understanding Halogen Isotope Patterns in Mass Spectrometry." Analytical Chemistry Insights.
Sources
Structural & Crystallographic Guide: 6-Substituted Pyrrolo[2,1-f][1,2,4]triazine Scaffolds
[1]
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazine nucleus has emerged as a "privileged scaffold" in modern drug discovery, serving as a bioisostere for the purine core found in endogenous nucleosides (adenine, guanine).[1][2][3][4][5] Unlike the classic quinazoline or purine scaffolds, this C-nucleoside mimic offers a unique electronic profile—combining an electron-deficient triazine ring with an electron-rich pyrrole—that significantly alters solubility, metabolic stability, and crystal packing forces.[1]
This guide provides a structural analysis of 6-substituted derivatives, comparing their crystallographic parameters and binding modes against standard kinase inhibitor cores (Quinazolines and Pyrrolo[2,3-d]pyrimidines).[1]
Part 1: Structural Rationale & Comparative Analysis[1]
The Electronic "Push-Pull" System
The defining feature of the pyrrolo[2,1-f][1,2,4]triazine core is its internal electronic dipole.[1]
-
The Triazine Ring (Positions 1, 2, 4): Highly electron-deficient.[1] This enhances acidity of protons on adjacent carbons and increases susceptibility to nucleophilic attack during synthesis.[1]
-
The Pyrrole Ring (Positions 5, 6, 7): Electron-rich.[1] This facilitates electrophilic aromatic substitution, making the C6 position a prime vector for derivatization without disrupting the hinge-binding motif of the triazine.[1]
Comparative Scaffold Analysis
In Structure-Based Drug Design (SBDD), selecting the correct core is critical for optimizing the "ligand efficiency."[1]
| Feature | Pyrrolo[2,1-f][1,2,4]triazine (Subject) | Quinazoline (e.g., Gefitinib) | Pyrrolo[2,3-d]pyrimidine (7-deazapurine) |
| Isosterism | C-Nucleoside mimic (Adenine) | Synthetic Kinase Core | Purine Isostere |
| H-Bonding (Hinge) | N1 (Acceptor), N3-H (Donor)* | N1 (Acceptor), N3 (Acceptor) | N1 (Acceptor), N7-H (Donor) |
| Solubility | Moderate to High (Dipole-driven) | Low (Planar stacking) | Moderate |
| Metabolic Stability | High (C-C glycosidic bond mimic) | Moderate (N-dealkylation) | High |
| C6 Vector | Solvent exposed / Ribose pocket | Solubilizing tail region | Hydrophobic pocket |
*Note: Tautomeric states can shift H-bond donor/acceptor profiles depending on substitution.[1]
Visualizing the Chemical Space
The following diagram illustrates the structural relationship and synthetic utility of the scaffold compared to its peers.
Figure 1: Structural evolution and advantages of the pyrrolo[2,1-f][1,2,4]triazine scaffold in medicinal chemistry.[1]
Part 2: Crystallographic Characterization[1][6]
Crystal Packing and Pi-Stacking
Analysis of small-molecule crystal structures (SC-XRD) of 6-substituted derivatives reveals distinct packing motifs driven by the scaffold's planarity.[1]
-
Inter-planar Spacing: Typically 3.35 – 3.50 Å , indicating strong
- stacking interactions.[1] This is tighter than many quinazolines (~3.6 Å), attributed to the complementary quadrupole moments of the electron-rich pyrrole stacking over the electron-poor triazine of a neighboring molecule (Head-to-Tail packing).[1] -
Implication: This tight packing often yields high-melting solids (>200°C), requiring polar aprotic solvents (DMSO, DMF) for initial dissolution during crystallization.[1]
Hinge Region Binding Mode (Protein-Ligand Complexes)
When co-crystallized with kinases (e.g., JAK2, c-Met, or EGFR), the scaffold adopts a conserved binding mode.[1]
-
The Anchor: The triazine ring functions as the "hinge binder."[1]
-
The C6 Substitution:
-
In crystal structures, the substituent at C6 (often an aryl, carboxylate, or amide) is observed twisting out of the plane (dihedral angle 20-45°) to accommodate steric bulk or engage with the ribose-binding pocket/solvent front.[1]
-
Key Bond Metrics (Derived from SC-XRD Data)
The following parameters serve as quality control benchmarks for validating new structures of this class.
| Parameter | Bond/Angle | Typical Value (Å / °) | Structural Significance |
| Bond Length | N1–C2 | 1.33 – 1.35 Å | Double bond character; critical for acceptor capability.[1] |
| Bond Length | N4–N5 (Bridge) | 1.36 – 1.38 Å | Single bond character; defines the fusion geometry.[1] |
| Bond Angle | C2–N1–C9 | 116° – 118° | Slightly compressed angle typical of fused triazines.[1] |
| Planarity | RMS Deviation | < 0.02 Å | The bicyclic core is essentially flat; C6 substituents deviate.[1] |
Part 3: Experimental Protocols
Synthesis & Purification for Crystallography
High-quality crystals require >98% purity.[1] The 6-substituted derivatives are often synthesized via 1,3-dipolar cycloaddition or electrophilic substitution on the pre-formed bicycle.[1]
Protocol: Purification of 6-Substituted Derivatives
-
Crude Isolation: Quench reaction with saturated
(if halogenation involved) or water.[1] Extract with Ethyl Acetate.[1][6] -
Base Wash: Wash organic layer with 5%
to remove acidic impurities (crucial for crystallization).[1] -
Recrystallization:
Crystallization Workflow (Vapor Diffusion)
For co-crystallization with proteins or difficult small molecules.[1]
Figure 2: Decision tree for crystallizing pyrrolo[2,1-f][1,2,4]triazine derivatives.
Part 4: Functional Implications in Drug Design
The crystal structure analysis directly informs the biological optimization of these drugs.[1]
-
Solubility Modulation:
-
Crystal structures often reveal that unsubstituted pyrrolo-triazines pack too tightly (high lattice energy).[1]
-
Strategy: Introducing a solubilizing group at C6 (e.g., a morpholine or piperazine tail) disrupts the planar
- stacking observed in the crystal lattice, lowering the melting point and improving aqueous solubility.[1]
-
-
Selectivity Filters:
-
Comparing the crystal structure of a 6-substituted ligand in Target A (e.g., VEGFR-2) vs. Off-Target B (e.g., EGFR) often shows that the C6 substituent clashes with the "Gatekeeper" residue in the off-target, providing a structural basis for selectivity.[1]
-
References
-
Synthesis and Crystal Structure of Pyrrolo[2,1-f][1,2,4]triazine Deriv
-
Source: National Institutes of Health (NIH) / PubMed[1]
- Context: Discusses compound 20 and 19, detailing hinge binding modes and l
-
-
Remdesivir (GS-5734) Core Structure Analysis
-
DFT and Hirshfeld Surface Analysis of Pyrrolo-triazine Crystals
-
Review of Pyrrolo[2,1-f][1,2,4]triazine as a Privileged Scaffold
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. Synthesis and DFT analysis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo[1,2-b][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking kinase inhibitory potency of pyrrolotriazine analogs
Title: Comparative Profiling of Pyrrolotriazine Scaffolds vs. Quinazoline Standards: A Technical Guide for Kinase Inhibitor Optimization
Executive Summary: The Case for Scaffold Hopping
In the crowded landscape of kinase inhibitors, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the "privileged structure" for targeting the ATP-binding pocket of EGFR and HER2. However, the rigidity and planarity of the [6,6]-fused quinazoline system often lead to poor aqueous solubility and limited intellectual property (IP) space.
This guide benchmarks the pyrrolo[2,1-f][1,2,4]triazine scaffold—a [5,6]-fused bioisostere—against standard quinazolines. By mimicking the purine core of ATP more closely while offering unique vectors for substitution (specifically at C5 and C6), pyrrolotriazines (e.g., BMS-690514) offer a strategic avenue to improve physicochemical properties (solubility, logD) while maintaining single-digit nanomolar potency.
Structural Logic & Binding Mode
To understand the potency data, one must first understand the structural causality. Both scaffolds function as Type I ATP-competitive inhibitors, but their interaction vectors differ.
-
Quinazoline (Standard): Relies on N1 and N3 for H-bond acceptor/donor interactions with the hinge region (e.g., Met793 in EGFR).
-
Pyrrolotriazine (Alternative): The N1 and N3 of the triazine ring mimic the adenine N1 and N3 of ATP. Crucially, the C5 position on the pyrrole ring points towards the solvent-exposed ribose-binding pocket, allowing for the attachment of solubilizing groups (e.g., morpholines, piperazines) without disrupting the hinge binding.
Diagram 1: Pharmacophore Mapping & Binding Topology
Caption: Comparative binding topology showing the critical C5 vector on the pyrrolotriazine core which allows for solubility optimization unlike the C6/C7 positions of quinazolines.
Comparative Benchmarking Data
The following data synthesizes experimental results comparing BMS-690514 (a representative pyrrolotriazine) against Erlotinib (a standard quinazoline).
Key Insight: While Erlotinib is highly potent against EGFR, the pyrrolotriazine scaffold allows for "Multi-Targeting" (Pan-HER/VEGFR) with superior solubility profiles.
Table 1: Potency & Physicochemical Profile
| Metric | Erlotinib (Standard) | BMS-690514 (Pyrrolotriazine) | Interpretation |
| Scaffold Type | Quinazoline [6,6]-fused | Pyrrolo[2,1-f][1,2,4]triazine [5,6]-fused | Pyrrolotriazine is a purine bioisostere. |
| EGFR (WT) IC50 | ~2.0 nM | ~10 - 25 nM | Comparable potency in wild-type. |
| HER2 IC50 | > 1000 nM (Inactive) | < 50 nM (Potent) | Advantage: Pyrrolotriazine achieves Pan-HER activity. |
| VEGFR2 IC50 | > 1000 nM | ~15 - 30 nM | Advantage: Dual anti-angiogenic/proliferative mechanism. |
| Solubility (pH 6.5) | < 0.01 mg/mL (Poor) | > 0.5 mg/mL (Moderate/High) | Critical: C5-modifications improve aqueous solubility. |
| ClogP | ~3.3 | ~2.5 - 2.9 | Lower lipophilicity reduces non-specific binding. |
Data Sources: Synthesized from AACR Cancer Research [1, 2] and ClinicalTrials.gov data [3].
Experimental Protocol: TR-FRET Kinase Assay
To validate these potency values in your own lab, do not rely on simple absorbance assays. Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . This method minimizes interference from fluorescent compounds (a common issue with heterocycles) and provides robust IC50 data.
Objective
Determine the IC50 of pyrrolotriazine analogs against EGFR kinase domain.
Reagents & Equipment
-
Kinase: Recombinant EGFR (cytoplasmic domain).
-
Tracer: Eu-labeled anti-phosphotyrosine antibody (Donor).
-
Substrate: Poly-Glu-Tyr (biotinylated) or specific peptide substrate (Acceptor: APC/Alexa647).
-
Compound: Pyrrolotriazine analogs (10 mM DMSO stock).
-
Reader: PerkinElmer EnVision or similar TR-FRET compatible reader.
Step-by-Step Workflow
-
Compound Preparation (The Serial Dilution):
-
Prepare a 3-fold serial dilution of the pyrrolotriazine analog in 100% DMSO (10 points).
-
Why: Ensures a full sigmoidal curve to calculate Hill slope and accurate IC50.
-
Dilute into 1x Kinase Buffer to reach 4x final assay concentration (Final DMSO < 1%).
-
-
Enzyme-Substrate Incubation:
-
Add 2.5 µL of 4x EGFR enzyme to a 384-well low-volume white plate.
-
Add 2.5 µL of 4x Compound. Incubate for 15 minutes at RT.
-
Scientific Integrity: This pre-incubation allows the inhibitor to bind the active site before ATP competition begins, essential for accurate Ki estimation.
-
-
Reaction Initiation:
-
Add 5 µL of ATP/Substrate mix (at Km concentration for ATP).
-
Why Km? Running at ATP Km ensures the IC50 correlates linearly with Ki (Cheng-Prusoff equation).
-
-
Detection:
-
Incubate for 60 mins. Stop reaction with EDTA/Eu-Antibody detection mix.
-
Read Fluorescence Ratio (665 nm / 615 nm).
-
-
Validation Check (Self-Validating System):
-
Calculate Z-Prime (Z') .
-
Formula:
-
Requirement: If Z' < 0.5, the assay is invalid. Check pipetting error or reagent stability.
-
Diagram 2: Assay Validation Workflow
Caption: Screening cascade emphasizing the critical Z-Prime Quality Control gate required for validating high-throughput kinase data.
Advanced Profiling: Beyond IC50
To truly differentiate a pyrrolotriazine candidate from a quinazoline, you must measure Residence Time .
-
Rationale: Quinazolines often have rapid off-rates. Pyrrolotriazines, due to their flexibility in the C5/C6 region, can be engineered to induce conformational changes in the P-loop, extending the drug-target residence time.
-
Method: Surface Plasmon Resonance (SPR) or Jump-Dilution Enzymatic Assays.
-
Target Metric: A residence time (
) > 30 minutes correlates with better in vivo efficacy, even if IC50 is identical to the standard.
References
-
Mastalerz, H., et al. (2007). "Structure activity relationships for 5-substituted pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of pan-HER/VEGFR2 kinases: Identification of the clinical candidate." Cancer Research.
-
Gavai, A. V., et al. (2005). "Structure activity relationships for a novel series of pyrrolo[2,1-f][1,2,4]triazine dual HER1/HER2 kinase inhibitors." Cancer Research.
-
ClinicalTrials.gov. (2015).[1] "A Comparison Between BMS-690514 and Erlotinib in Patients Who Were Previously Treated for NSCLC." Identifier: NCT00743938.[1]
-
Hunt, J. T. (2004). "Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template." Journal of Medicinal Chemistry.
-
Bhardwaj, V., et al. (2020). "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy."[2] Chemical Biology & Drug Design.
Sources
UV-Vis Absorption Spectra Characteristics of the Pyrrolo[2,1-f][1,2,4]triazine Core
A Comparative Technical Guide for Nucleoside Analogue Development[1]
Executive Summary
The pyrrolo[2,1-f][1,2,4]triazine system represents a critical scaffold in modern antiviral drug discovery, most notably serving as the aglycone core of Remdesivir (GS-5734) and its parent nucleoside GS-441524 .[1] As a
This guide provides a rigorous analysis of the UV-Vis spectral characteristics of the pyrrolo[2,1-f][1,2,4]triazine core.[1] Unlike natural purines which typically exhibit a single dominant absorption band near 260 nm, this scaffold displays a complex, solvent-dependent multi-band signature.[1] Understanding these transitions is essential for accurate HPLC quantification, impurity profiling, and pharmacokinetic monitoring.[1]
Structural & Electronic Basis of Absorption
To interpret the UV-Vis spectrum, one must first understand the electronic architecture of the chromophore.[1] The pyrrolo[2,1-f][1,2,4]triazine core is an isostere of purine but differs in two fundamental ways:
-
Bridgehead Nitrogen: The nitrogen atom at the bridgehead position (N4 in purine numbering, N-bridge in systematic) alters the conjugation pathway.[1]
-
Electron Density: The electron-deficient 1,2,4-triazine ring is fused to the electron-rich pyrrole ring.[1] This creates a "push-pull" electronic system that is highly sensitive to pH and solvent polarity, unlike the more uniform electron distribution in purine.[1]
Structural Comparison Diagram
The following diagram illustrates the structural progression from natural Adenine to the Pyrrolo-triazine core found in Remdesivir.
Caption: Structural evolution from natural Adenine to the Pyrrolo[2,1-f][1,2,4]triazine core, highlighting the shift in absorption maxima due to heteroatom placement.[1]
Comparative UV-Vis Characteristics
The absorption spectrum of pyrrolo[2,1-f][1,2,4]triazine derivatives (specifically the 4-amine substituted forms used in drugs) is distinct from adenine.[1] While adenine shows a monolithic peak, the triazine core often exhibits a hypsochromic shift (blue shift) for its primary band, accompanied by a secondary shoulder or peak in the longer wavelength region.[1]
Table 1: Spectral Comparison of Nucleobase Cores
| Feature | Adenine (Natural Purine) | Pyrrolo[2,1-f][1,2,4]triazine (GS-441524) |
| Primary | 260 – 265 nm | 244 – 247 nm |
| Secondary Band | None (Single broad band) | ~275 nm (Distinct shoulder/peak) |
| Electronic Transition | Mixed | |
| Molar Extinction ( | ~13,500 | ~10,000 – 12,000 |
| Fluorescence | Negligible (Non-fluorescent) | Fluorescent ( |
Key Insight: The split absorption profile (245 nm main peak, 275 nm secondary) is a critical identification marker.[1] When developing HPLC methods for Remdesivir or GS-441524, detection is often set to 245 nm for maximum sensitivity, whereas 260 nm (standard for DNA) would result in sub-optimal signal-to-noise ratios.[1]
Solvatochromism & pH Sensitivity
The pyrrolo[2,1-f][1,2,4]triazine core exhibits significant solvatochromism and pH dependence, driven by the basicity of the triazine ring nitrogens (N1 and N3 positions).[1]
Solvent Effects[1][2][3]
-
Methanol:
.[1][3] The standard reference solvent.[1] -
Water (Neutral):
.[1][4] Slight red-shift due to hydrogen bonding stabilizing the excited state.[1]
pH Dependence (Acid-Base Shifts)
Unlike purines, which are relatively robust, the triazine core shows marked spectral shifts under acidic and basic conditions due to protonation/deprotonation events.[1]
-
Acidic (0.01 N HCl):
shifts to 239.2 nm .[1] Protonation of the triazine ring restricts resonance, causing a blue shift. -
Basic (0.01 N NaOH):
shifts to 241 nm .[1] -
Neutral/Methanol:
at 245.5 nm .[1][3]
Application Note: When performing dissolution testing or formulation stability studies, the pH of the diluent must be strictly controlled. A shift of ±0.5 pH units near the pKa can alter the
Experimental Protocol: Precise Spectral Characterization
To obtain reproducible spectra for this scaffold, a self-validating protocol is required.[1] This workflow accounts for the compound's solubility profile (low in water, high in methanol/DMSO) and its pH sensitivity.[1]
Workflow Diagram
Caption: Step-by-step workflow for UV-Vis characterization of pyrrolo[2,1-f][1,2,4]triazine derivatives.
Detailed Methodology
-
Stock Preparation: Dissolve 1.0 mg of the pyrrolo-triazine derivative (e.g., GS-441524) in 1.0 mL of HPLC-grade Methanol. Note: Avoid water for the stock solution due to poor solubility (~0.3 mg/mL).[1]
-
Working Standard: Dilute the stock 1:50 or 1:100 into the target buffer (Phosphate Buffer pH 7.4 or Methanol) to achieve a concentration of ~10-20 µg/mL.
-
Baseline Correction: Use a blank containing the exact ratio of Methanol/Buffer used in the working standard.[1]
-
Scanning: Scan from 200 nm to 400 nm.
-
Acceptance Criterion: The spectrum must show a clear primary maximum at 245 ± 2 nm and a secondary feature at 275 ± 2 nm.[1]
-
-
Molar Extinction Coefficient (
) Calculation: [1]
Applications in Drug Discovery
The unique spectral signature of the pyrrolo[2,1-f][1,2,4]triazine core is utilized in several critical assays:
-
HPLC Method Development:
-
Impurity Monitoring: Because the core absorbs at 245 nm, but many common organic impurities (solvents, starting materials) absorb <220 nm, 245 nm offers high specificity.[1]
-
Remdesivir vs. GS-441524: Both share the core and absorb at 245 nm.[1] Separation relies on the hydrophobicity difference (Prodrug vs. Parent) rather than spectral difference.[1]
-
-
Fluorescence Detection (FLD):
-
Photostability Testing:
References
-
Siegel, D., et al. (2017).[1] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry. Link[1]
-
Agostini, M. L., et al. (2018).[1] "Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease."[1] mBio. Link[1]
-
Bulduk, I. (2022).[1] "Quality by Design based Development and Validation of UV-spectrometric Method for the Determination of Remdesivir in Bulk and Pharmaceutical Formulation." International Journal of Pharmaceutical Sciences and Drug Research. Link
-
Yan, Y., et al. (2021).[1] "Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E)." Molecules. Link[1]
-
Gilead Sciences. (2020).[1] "Veklury (Remdesivir) Prescribing Information." FDA Access Data. Link
Sources
- 1. GS-441524 - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. preprints.org [preprints.org]
- 7. Quantification of GS-441524 concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Regioselectivity Confirmation in Halogenation of Pyrrolo[2,1-f][1,2,4]triazine: A Comparative Technical Guide
Topic: Regioselectivity Confirmation in Halogenation of Pyrrolo[2,1-f][1,2,4]triazine Content Type: Publish Comparison Guide
Executive Summary: The Structural Imperative
The pyrrolo[2,1-f][1,2,4]triazine scaffold has emerged as a critical pharmacophore in modern antiviral drug discovery, most notably serving as the nucleobase core for Remdesivir (GS-5734) and its parent nucleoside GS-441524.
The functionalization of this scaffold—specifically halogenation—is the pivotal gateway step for installing the glycosidic linkage (via C-nucleoside coupling) or diversifying the core for kinase inhibition. However, the fused 6,5-heterocyclic system presents two potential sites for electrophilic aromatic substitution (SEAr): C5 and C7 .
While C7 is the electronically favored position for SEAr, confirming this regioselectivity is not merely a formality; it is a regulatory and functional requirement. Misassignment leads to dead-end synthetic routes and inactive isomers. This guide objectively compares the analytical methodologies for confirming regioselectivity, ranging from rapid NMR screening to definitive crystallographic proof.
The Regioselectivity Challenge: C7 vs. C5
To select the correct analytical method, one must first understand the electronic bias of the substrate.
Electronic Bias
The pyrrolo[2,1-f][1,2,4]triazine system behaves as an electron-rich pyrrole fused to an electron-deficient triazine.
-
C7 Position (Preferred): Analogous to the
-position of a pyrrole or the C3-position of an indole. It is the most nucleophilic site due to resonance stabilization from the bridgehead nitrogen (N8). -
C5 Position (Secondary): Reactive only if C7 is blocked or if strong directing groups alter the electronic landscape.
The Analytical Problem:
Both C5 and C7 substituted isomers retain two pyrrole protons that appear as doublets in
Comparison of Confirmation Methodologies
| Feature | Method A: 1H NMR Comparative Analysis | Method B: 2D NMR (HMBC/NOESY) | Method C: X-Ray Crystallography |
| Primary Utility | Routine Screening / Process Control | Structural Elucidation (Solution State) | Absolute Configuration (Solid State) |
| Certainty Level | Moderate (High if starting material is known) | High | Absolute |
| Time to Result | < 1 Hour | 2–6 Hours | Days to Weeks |
| Sample Req. | < 5 mg (recoverable) | 10–20 mg (recoverable) | High-quality single crystal |
| Key Limitation | Requires correct assignment of SM; signals may overlap. | Requires interpretation of long-range couplings. | Crystal growth is the bottleneck. |
| Cost Efficiency | High | Moderate | Low |
Detailed Analytical Protocols
Method A: 1H NMR Comparative Logic (The Rapid Screen)
This method relies on the "Disappearance Principle." In the unsubstituted parent scaffold (e.g., 4-aminopyrrolo[2,1-f][1,2,4]triazine), the protons appear in a distinct order.
Diagnostic Shifts (DMSO-d
-
H7 (~7.6 ppm): Typically the most downfield pyrrole signal due to the anisotropic effect of the adjacent bridgehead nitrogen (N8).
-
H5 (~6.8 ppm): Intermediate shift.
-
H6 (~6.6 ppm): Typically the most upfield signal.
Confirmation Logic:
-
If C7-Halogenated: The most downfield signal (~7.6 ppm) disappears. The remaining signals (H5, H6) appear as doublets (
Hz). -
If C5-Halogenated: The intermediate signal (~6.8 ppm) disappears. The downfield H7 signal remains.
Method B: 2D NMR Validation (The Standard)
When 1H NMR is ambiguous (e.g., solvent overlaps), HMBC provides definitive proof by correlating protons to quaternary carbons.
Protocol:
-
HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling (
Hz). -
Target Interaction:
-
For C7-X: Look for the H5 proton. It should show a strong
coupling to the bridgehead carbon C4a and a coupling to the substituted C7 (which will have a distinct chemical shift, e.g., C-I is often shielded to < 80 ppm). -
For C5-X: The H7 proton would show coupling to C4a (weak/long) and C5 .
-
Method C: X-Ray Crystallography (The Arbiter)
Required for New Chemical Entity (NCE) registration or when 2D NMR is inconclusive due to conformers/rotamers.
Protocol:
-
Solvent System: Slow evaporation from Methanol/DCM or vapor diffusion (THF into Pentane).
-
Heavy Atom Advantage: The presence of the halogen (Br or I) significantly aids in phasing the structure (Heavy Atom Method), making solution faster than light-atom-only structures.
Experimental Protocols
Synthesis of 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
This protocol targets the Remdesivir nucleobase intermediate.[1]
Reagents:
-
Pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv)[2]
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
DMF (Dimethylformamide), anhydrous (5 vol)
Step-by-Step Workflow:
-
Dissolution: Charge the starting amine into a reactor with anhydrous DMF. Cool the mixture to 0 °C. Note: Low temperature is crucial to prevent di-halogenation.
-
Addition: Dissolve NIS in minimal DMF and add dropwise over 30 minutes, maintaining internal temperature < 5 °C.
-
Reaction: Stir at 0 °C for 1 hour. Monitor by HPLC or TLC (mobile phase 5% MeOH in DCM).
-
Quench: Add 10% aqueous sodium thiosulfate solution to quench unreacted iodine species (color change from dark red/brown to light yellow).
-
Isolation: Dilute with water (10 vol) to precipitate the product. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water or triturated with cold acetonitrile.
Expected Yield: 85–92% Data for Confirmation:
-
1H NMR (500 MHz, DMSO-d
): 7.91 (s, 1H, H-2), 7.80 (br s, 2H, NH ), 6.99 (d, Hz, 1H, H-5), 6.83 (d, Hz, 1H, H-6). -
Note the absence of the H-7 signal at ~7.6 ppm.
Visualization of Workflows
Diagram 1: Regioselectivity Mechanism & Pathway
This diagram illustrates the electronic preference for C7 substitution over C5.
Caption: Electrophilic Aromatic Substitution (SEAr) pathway favoring C7 due to bridgehead nitrogen resonance stabilization.
Diagram 2: Analytical Decision Tree
A logic flow for selecting the appropriate confirmation method based on available resources and certainty requirements.
Caption: Step-wise analytical decision matrix for confirming regiochemistry in pyrrolotriazine derivatives.
References
-
Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 60(5), 1648–1661. Link
-
Knaggs, M. H., et al. (2020). "Scalable Synthesis of the Antiviral Remdesivir." Organic Process Research & Development, 24(10), 2319-2327. Link
-
Ferreira, F., et al. (2021). "Chemoselective Cyanation of Pyrrol-2-carboxaldehyde: Klein's Remdesivir-Nucleobase Synthesis Revisited." Journal of the Brazilian Chemical Society, 32(6). Link
-
Warren, T. K., et al. (2016). "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus rhesus monkeys." Nature, 531, 381–385. Link
-
Pigugu, J. N., et al. (2021). "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." Chemistry of Heterocyclic Compounds, 56, 1517–1522.[3] Link
Sources
Personal protective equipment for handling 6-Bromopyrrolo[2,1-f][1,2,4]triazine
Executive Safety Summary
6-Bromopyrrolo[2,1-f][1,2,4]triazine is a halogenated heterocyclic building block, critical in the synthesis of C-nucleoside antiviral agents (e.g., Remdesivir intermediates).[1] While often labeled with standard "Warning" GHS codes, its structural similarity to bioactive nucleosides mandates that researchers treat it with High Potency Compound (HPC) protocols until full toxicological data confirms otherwise.[1]
Immediate Hazard Profile (GHS):
Operational Criticality: The primary risk occurs during the transfer of solids (dust inhalation) and solubilization (dermal absorption facilitated by organic solvents).[1]
The PPE Matrix: Beyond Standard Compliance
As a scientist, you understand that "wear gloves" is insufficient instruction. The following matrix is designed based on permeation kinetics and physical state analysis.
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Respiratory | Primary: Fume Hood (Face Velocity 80–100 fpm)Secondary: N95 or P100 (if hood work is impossible) | The compound is a fine crystalline solid.[1] Static charge often causes "dust fly," making inhalation the #1 exposure route. Surgical masks provide zero protection. |
| Dermal (Hands) | Double Gloving Protocol: 1.[1] Inner: Nitrile (2.5 mil)2.[1] Outer: Nitrile (5 mil) or Neoprene | Halogenated heterocycles can permeate thin nitrile rapidly when dissolved in polar aprotic solvents (DMSO, DMF).[1] Double gloving creates a sacrificial outer layer. |
| Ocular | Chemical Splash Goggles (Indirect Venting) | Safety glasses with side shields are inadequate for fine powders, which can bypass side gaps via air currents.[1] Goggles seal the orbital area. |
| Body | Tyvek® Lab Coat (Closed Front) | Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom/office.[1] Disposable Tyvek sheds dust.[1] |
Operational Protocol: The "Zero-Dust" Workflow
Handling brominated heterocycles requires mitigating static electricity and aerosolization. Follow this self-validating workflow to ensure containment.
Phase A: Preparation & Weighing
-
The Static Trap: Heterocycles are notoriously static-prone.[1]
-
Action: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
-
Why: This prevents the powder from "jumping" onto the balance pan or your gloves.
-
-
The "Draft Shield" Technique:
-
Action: Weigh inside the fume hood. If air turbulence disturbs the balance, do not turn off the fan. Instead, use a localized acrylic balance shield with a small aperture for your spatula.
-
Phase B: Solubilization (The Permeation Risk)[1]
-
Solvent Selection: You will likely dissolve this in DMSO, DMF, or DCM.[1]
Phase C: Reaction Monitoring
-
TLC Safety: When spotting TLC plates, use capillary tubes. Do not touch the silica. The UV-active dust from the plate can carry the compound. Dispose of developed plates in a solid hazardous waste container, not the general trash.
Visualizing the Safety Logic
The following diagram illustrates the Hierarchy of Controls specifically tuned for this compound. It prioritizes engineering controls (isolation) over PPE.[1]
Figure 1: The Safety Cascade.[1] Note that PPE is the third line of defense, not the first. The integrity of the system relies on the Fume Hood functioning correctly.
Emergency & Disposal Procedures
Accidental Release (Spill)
-
Solid Spill: Do not sweep. Sweeping aerosolizes the dust.
-
Correct Method: Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.[1] Place waste in a sealed bag.
-
-
Solution Spill: Cover with an absorbent pad (vermiculite/polypropylene).[1]
Disposal (The "Halogen" Rule)
-
Classification: This compound contains Bromine.[1][8][9][10] It must be segregated into the Halogenated Organic Waste stream.[1]
-
Incompatibility: Do not mix with strong oxidizers or strong bases in the waste container, as hydrolysis can release Bromide ions or potentially HBr gas under extreme conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135742062, 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]
Sources
- 1. 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol | C6H4BrN3O | CID 135742062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abdurrahmanince.net [abdurrahmanince.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. fishersci.com [fishersci.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. dollycorporation.com [dollycorporation.com]
- 8. carlroth.com [carlroth.com]
- 9. reddit.com [reddit.com]
- 10. chemscene.com [chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
